Europine
Description
Propriétés
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-10(22-4)16(21,15(2,3)20)14(19)23-9-11-5-7-17-8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMYFCJOCCUJN-VFFTVRQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CCN2C1C(CC2)O)(C(C)(C)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)(C(C)(C)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-19-4 | |
| Record name | Europine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EUROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLT0DSJ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Europine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Europine, a pyrrolizidine alkaloid of significant interest to researchers, scientists, and drug development professionals. This document synthesizes key data into a structured format, offering detailed experimental protocols and visual representations to facilitate a deeper understanding of this natural compound.
Chemical Identity and Properties of this compound
This compound, a member of the pyrrolizidine alkaloid class, is a naturally occurring ester. Its chemical structure is characterized by a necine base, specifically heliotridine, esterified with viridifloric acid. The systematic IUPAC name for this compound is [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate.[1] Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₇NO₆ | [1][2][3] |
| Molecular Weight | 329.39 g/mol | [1][2][3] |
| CAS Number | 570-19-4 | [1][4] |
| Canonical SMILES | C--INVALID-LINK--OCC1=CCN2[C@H]1--INVALID-LINK--O)(C(C)(C)O)O">C@@HOC | [1] |
Elucidation of Chemical Structure
The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Two-dimensional NMR experiments have been instrumental in assigning the proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the molecule and establishing its stereochemistry.
Spectroscopic Data
While specific raw spectral data is dispersed across various research publications, the following represents a compilation of typical spectroscopic characteristics used for the identification of this compound.
¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the pyrrolizidine core, the ester side chain, and the various methyl and hydroxyl groups. Similarly, the ¹³C NMR spectrum provides distinct resonances for each carbon atom, allowing for a complete structural assignment.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule, such as the loss of the ester side chain or fragments from the necine base.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These include broad O-H stretching vibrations from the hydroxyl groups, C-H stretching from the alkyl components, a strong C=O stretching vibration from the ester carbonyl group, and C-O stretching vibrations.
Experimental Protocols
Isolation of this compound from Plant Material
This compound is naturally found in various plant species, particularly those belonging to the Heliotropium genus. The following is a generalized protocol for its isolation:
1. Plant Material Extraction:
- Dried and powdered plant material (e.g., aerial parts of Heliotropium europaeum) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
- The extraction is repeated multiple times to ensure exhaustive recovery of the alkaloids.
- The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Extraction for Alkaloid Enrichment:
- The crude extract is acidified with an aqueous acid solution (e.g., 2% sulfuric acid) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.
- The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base (e.g., ammonia solution).
- The free alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform or dichloromethane.
- The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield a crude alkaloid mixture.
3. Chromatographic Purification:
- The crude alkaloid mixture is subjected to column chromatography over silica gel.
- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform and methanol).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with a suitable reagent such as Dragendorff's reagent.
- Fractions containing this compound are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Biological Activity and Experimental Assays
This compound has been reported to exhibit biological activities, including antifungal and insect antifeedant properties.[2] The following are generalized protocols for assessing these activities.
Antifungal Activity Assay (Broth Microdilution Method)
1. Preparation of Fungal Inoculum:
- A pure culture of the test fungus (e.g., Candida albicans, Aspergillus niger) is grown on a suitable agar medium.
- A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 10⁵ cells/mL).
2. Assay Procedure:
- A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
- An equal volume of the fungal inoculum is added to each well.
- Positive (broth with inoculum and a known antifungal agent) and negative (broth with inoculum only) controls are included.
- The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-48 hours).
3. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.
Insect Antifeedant Activity Assay (Leaf Disc No-Choice Bioassay)
1. Preparation of Test Material:
- Leaf discs of a suitable host plant are cut to a uniform size.
- A solution of this compound at various concentrations is prepared in a suitable solvent (e.g., ethanol or acetone).
- The leaf discs are treated with the this compound solutions and the solvent is allowed to evaporate completely. Control discs are treated with the solvent only.
2. Bioassay:
- A single treated leaf disc is placed in a petri dish with a moistened filter paper.
- A single test insect (e.g., larva of Spodoptera litura) is introduced into the petri dish.
- The setup is maintained under controlled environmental conditions.
3. Data Analysis:
- After a defined period (e.g., 24 hours), the area of the leaf disc consumed is measured.
- The antifeedant activity is calculated as a percentage of feeding inhibition compared to the control.
Visualizing the Chemical Structure of this compound
The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
References
Europine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
Abstract
Europine, a pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in various plant species, most notably within the Heliotropium genus. This technical guide provides a comprehensive overview of the discovery, natural distribution, chemical properties, and biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant pathways. The documented hepatotoxicity and genotoxicity of this compound, characteristic of 1,2-unsaturated pyrrolizidine alkaloids, are discussed in the context of its metabolic activation and interaction with cellular macromolecules.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores.[1] this compound is a monoester PA of the heliotridine-type, characterized by a 1,2-unsaturated necine base, a structural feature associated with significant toxicity.[2][3] The presence of this compound and its N-oxide in various Heliotropium species, which can contaminate food and animal feed, has raised concerns regarding public health.[4][5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for its study and evaluation.
Discovery and Chemical Properties
While the precise historical details of the first isolation and characterization of this compound are not extensively documented in readily available literature, its identification is rooted in the broader investigation of pyrrolizidine alkaloids from Heliotropium species. The comprehensive work on alkaloids by Manske and others has been foundational in this field.[1][6] this compound has been identified as a major alkaloid in Heliotropium europaeum and other related species.[3][5]
Chemical Structure and Properties:
This compound is an ester of the necine base heliotridine with europaic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₇NO₆ | [7] |
| Molecular Weight | 329.39 g/mol | [7] |
| IUPAC Name | [(1S,7aR)-7-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-((S)-1-methoxyethyl)-3-methylbutanoate | [7] |
| CAS Number | 570-19-4 | [7] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in methanol, ethanol, chloroform |
Natural Sources and Distribution
This compound is predominantly found in plants of the Boraginaceae family, particularly within the genus Heliotropium. Several species have been identified as sources of this alkaloid, often in combination with other PAs like heliotrine and lasiocarpine. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and environmental conditions.[4][5][8]
| Plant Species | Plant Part | This compound Content (% of total PAs) | Total PA Content (% dry weight) | Reference |
| Heliotropium europaeum | Aerial parts | 38 - 43% | 0.5 - 5% | [4][5] |
| Flowers | High concentration | ~5% | [2][8] | |
| Stems | Comparable to heliotrine-N-oxide | - | [8] | |
| Leaves | Lower than heliotrine-N-oxide | - | [8] | |
| Roots | Lower than heliotrine-N-oxide | Higher than other species | [8] | |
| Heliotropium rotundifolium | Aerial parts | 60 - 83% (as N-oxide) | - | [8] |
| Heliotropium suaveolens | Aerial parts | 43 - 57% (as N-oxide) | - | [8] |
| Heliotropium bacciferum | Aerial parts | Present | - | [9] |
| Heliotropium indicum | Roots | Present | - | [10][11] |
Experimental Protocols
Extraction of this compound from Heliotropium europaeum (Acid-Base Extraction)
This protocol describes a standard acid-base extraction method for the enrichment of pyrrolizidine alkaloids, including this compound, from plant material.[3][12]
Materials:
-
Dried and powdered aerial parts of Heliotropium europaeum
-
Methanol
-
0.5 M Sulfuric acid
-
n-Hexane or Chloroform
-
25% Ammonia solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Maceration: Soak 100 g of the powdered plant material in 1 L of methanol for 48-72 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.
-
Acidification: Dissolve the crude extract in 200 mL of 0.5 M sulfuric acid.
-
Defatting: Transfer the acidic solution to a separatory funnel and extract three times with 100 mL of n-hexane or chloroform to remove lipids and other non-polar compounds. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 by slowly adding 25% ammonia solution. This converts the alkaloid salts to their free base form.
-
Extraction of Free Bases: Extract the basified aqueous solution three times with 150 mL of ethyl acetate.
-
Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to yield the crude alkaloid fraction containing this compound.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloids from Heliotropium rotundifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uodiyala.edu.iq [uodiyala.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Oleuropein induces apoptosis via the p53 pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human papillomavirus infection - Wikipedia [en.wikipedia.org]
Biosynthesis pathway of Europine in Heliotropium
An In-depth Technical Guide on the Biosynthesis of Europine in Heliotropium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites produced by numerous plant species, including those of the genus Heliotropium. These compounds are of significant interest due to their potential toxicity and medicinal applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, a prominent PA found in Heliotropium species. The guide details the enzymatic steps from primary metabolites to the final complex alkaloid, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction
This compound is a pyrrolizidine alkaloid characterized by a heliotridane necine base esterified with a necic acid. It is one of the major PAs found in various Heliotropium species, including Heliotropium europaeum. The biosynthesis of this compound involves a multi-step pathway that begins with amino acids and polyamines, leading to the formation of the characteristic bicyclic necine base and the specific necic acid moiety, which are then esterified to form the final product. Understanding this pathway is crucial for applications in toxicology, drug development, and plant biochemistry.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three main stages:
-
Biosynthesis of the Necine Base (Heliotridine)
-
Biosynthesis of the Necic Acid (Trachelanthic Acid/Viridifloric Acid)
-
Esterification of the Necine Base and Necic Acid
Biosynthesis of the Heliotridane Necine Base
The formation of the heliotridane necine base is a conserved pathway in PA-producing plants.
-
Step 1: Formation of Putrescine and Spermidine: The pathway originates from the amino acid L-arginine, which is converted to agmatine and then to putrescine. Spermidine is synthesized from putrescine and S-adenosylmethionine.
-
Step 2: Synthesis of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by homospermidine synthase (HSS) .[1]
-
Step 3: Oxidation and Cyclization: Homospermidine undergoes oxidative deamination and cyclization to form the pyrrolizidine ring system. This crucial step is catalyzed by a copper-containing amine oxidase known as homospermidine oxidase (HSO) .[2] This reaction proceeds through a dialdehyde intermediate which then cyclizes to form the 1-hydroxymethylpyrrolizidine structure.
-
Step 4: Formation of Heliotridine: Further enzymatic modifications, including desaturation and hydroxylation, lead to the formation of the specific necine base, heliotridine. Heliotridine is a stereoisomer of retronecine, another common necine base.[3][4]
Figure 1: Biosynthesis of the Heliotridine Necine Base.
Biosynthesis of the Necic Acid Moiety
The necic acid component of this compound is typically trachelanthic acid or its stereoisomer, viridifloric acid. These are C7 branched-chain acids derived from amino acids.[3]
-
Precursors: The biosynthesis of these necic acids starts from the branched-chain amino acids L-valine or L-isoleucine.
-
Key Enzyme: A key enzyme in this pathway is acetohydroxyacid synthase (AHAS) , which catalyzes the condensation of two pyruvate molecules (in the case of valine biosynthesis) or pyruvate and α-ketobutyrate (in the case of isoleucine biosynthesis).[5]
-
Subsequent Steps: A series of enzymatic reactions, including isomeroreductase and dihydroxy-acid dehydratase, lead to the formation of the α-keto acid precursor of the amino acid. Further modifications, such as reduction and hydroxylation, are required to produce trachelanthic or viridifloric acid.
Figure 2: Biosynthesis of the Necic Acid Moiety.
Esterification
The final step in the biosynthesis of this compound is the esterification of the necine base, heliotridine, with the necic acid, trachelanthic acid (or its stereoisomer).
-
Enzyme: The specific enzyme responsible for this esterification in Heliotropium has not yet been fully characterized. However, it is hypothesized to be an acyltransferase that utilizes an activated form of the necic acid, likely a CoA-thioester.
Figure 3: Final Esterification Step to Form this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound in Heliotropium is limited. The available information primarily consists of the total and relative abundance of pyrrolizidine alkaloids in plant tissues.
| Parameter | Value | Species | Plant Part | Reference |
| Total Pyrrolizidine Alkaloid Content | 0.28% of dry weight | Heliotropium europaeum | Seeds | [6][7] |
| Proportion of N-Oxides | 92.86% of total PAs | Heliotropium europaeum | Seeds | [6][7] |
| Relative Abundance of this compound | Varies significantly with environmental conditions and plant age. This compound, heliotrine, and lasiocarpine are the major PAs. | Heliotropium europaeum | Aerial parts | [8] |
| PA Levels in different tissues | 0.5% to 5% of dry weight | Heliotropium species | Various tissues | [9] |
| Enzyme Kinetics | Not available for Heliotropium species. | - | - | - |
Experimental Protocols
This section outlines the general methodologies for key experiments used to study the biosynthesis of this compound.
Extraction and Quantification of Pyrrolizidine Alkaloids
Objective: To extract and quantify this compound and other PAs from Heliotropium plant material.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., seeds, leaves, roots) and grind it into a fine powder.[1][10]
-
Extraction:
-
Perform a Soxhlet extraction with 85% ethanol for 6 hours.[1]
-
Alternatively, macerate the powdered plant material with methanol at room temperature.
-
-
Fractionation:
-
Concentrate the crude extract under reduced pressure.
-
Acidify the extract with 1% HCl and partition with chloroform to remove non-polar compounds.
-
Basify the aqueous phase to pH ~10 with ammonium hydroxide and extract the free base alkaloids with chloroform.
-
-
N-Oxide Reduction (Optional but recommended for total PA quantification): To quantify the total PA content (free bases and N-oxides), reduce an aliquot of the acidic aqueous extract with zinc dust before basification and extraction.[1]
-
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted alkaloids if necessary and analyze by GC-MS. This is a standard method for PA identification and quantification.[6]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the analysis of PAs, including their N-oxide forms.[11]
-
Figure 4: General Workflow for PA Extraction and Analysis.
Homospermidine Synthase (HSS) Enzyme Assay
Objective: To measure the activity of HSS in Heliotropium protein extracts.
Principle: The assay measures the formation of homospermidine from putrescine and spermidine. The product can be quantified by chromatographic methods.
Protocol:
-
Protein Extraction: Homogenize fresh plant tissue in an appropriate extraction buffer and prepare a crude protein extract by centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 8.5-9.0)
-
NAD+
-
Putrescine
-
Spermidine
-
-
Enzyme Reaction: Add the protein extract to the reaction mixture and incubate at an optimal temperature (e.g., 37°C).
-
Reaction Termination and Product Quantification: Stop the reaction (e.g., by adding perchloric acid). The product, homospermidine, can be derivatized (e.g., with dansyl chloride) and quantified by HPLC with fluorescence detection.
Homospermidine Oxidase (HSO) Enzyme Assay
Objective: To measure the activity of HSO in Heliotropium protein extracts.
Principle: The assay measures the oxidation of homospermidine, which can be monitored by detecting the production of hydrogen peroxide (H₂O₂) or the consumption of oxygen. A common method involves a coupled spectrophotometric assay.
Protocol:
-
Protein Extraction: As for the HSS assay.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., potassium phosphate, pH 7.0)
-
Homospermidine (substrate)
-
A chromogenic substrate for peroxidase (e.g., 4-aminoantipyrine and 2,4-dichlorophenol)
-
Horseradish peroxidase
-
-
Enzyme Reaction: Add the protein extract to the reaction mixture. The H₂O₂ produced by HSO is used by the peroxidase to oxidize the chromogenic substrate, leading to a color change.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 515 nm) over time using a spectrophotometer.
Tracer Feeding Experiments
Objective: To trace the incorporation of labeled precursors into this compound.
Principle: A labeled precursor (e.g., ¹⁴C-putrescine, ³H-spermidine) is supplied to the plant or plant tissue, and the incorporation of the label into the final product (this compound) is measured over time.
Protocol:
-
Preparation of Labeled Precursor: Obtain or synthesize the desired radiolabeled precursor.
-
Administration to Plant: Introduce the labeled precursor to the plant. This can be done by:
-
Root feeding: For whole plants grown hydroponically.
-
Stem injection: For larger plants.
-
Leaf infiltration: For detached leaves or specific leaf studies.
-
-
Incubation: Allow the plant to metabolize the labeled precursor for a defined period.
-
Extraction and Analysis:
-
Harvest the plant tissue and extract the PAs as described in section 4.1.
-
Separate the different PAs using techniques like Thin Layer Chromatography (TLC) or HPLC.
-
Quantify the radioactivity in the isolated this compound fraction using a scintillation counter or by radio-TLC/HPLC.
-
Conclusion
The biosynthesis of this compound in Heliotropium follows the general pathway of pyrrolizidine alkaloid formation, involving the key enzymes homospermidine synthase and homospermidine oxidase for the construction of the heliotridane necine base, and a pathway starting from branched-chain amino acids for the synthesis of the necic acid moiety. While the core steps are understood, the specific enzyme responsible for the final esterification of heliotridine and trachelanthic acid remains to be elucidated. Further research is also needed to obtain detailed kinetic data for the enzymes involved and to refine the experimental protocols for studying this pathway in Heliotropium. This technical guide provides a solid foundation for researchers and professionals working with these important natural products.
References
- 1. ijsr.net [ijsr.net]
- 2. Roots of Indian heliotrope (Heliotropium indicum) produce simple pyrrolizidine alkaloids using the same homospermidine oxidase involved in biosynthesis of complex pyrrolizidine alkaloids in aerial parts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avesis.medipol.edu.tr [avesis.medipol.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unn.edu.ng [unn.edu.ng]
- 11. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
Europine: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Europine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Heliotropium genus.[1] PAs are a large group of heterocyclic organic compounds known for their potential hepatotoxicity, which has significant implications for drug development and food safety.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and analytical characterization, and insights into its potential biological effects based on current toxicological data for related compounds.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental observations, other values are computationally predicted and should be considered as such.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇NO₆ | [1] |
| Molecular Weight | 329.39 g/mol | [1] |
| Appearance | White powder (predicted) | |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 477.1 °C at 760 mmHg (predicted) | |
| Density | 1.27 g/cm³ (predicted) | |
| Solubility | ||
| Water | Slightly soluble (predicted) | [4][5] |
| Ethanol | Soluble (predicted) | [6][7] |
| Chloroform | Soluble (predicted) | [7][8] |
Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| IUPAC Name | [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate | [1] |
| SMILES | C--INVALID-LINK--OCC1=CCN2[C@H]1--INVALID-LINK--O)(C(C)(C)O)O">C@@HOC | [1] |
| InChIKey | ZNEMYFCJOCCUJN-VFFTVRQLSA-N | [1] |
| CAS Number | 570-19-4 | [1] |
| PubChem CID | 5462451 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and structural elucidation of this compound. Below are the available spectral data.
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| Parameter | Value |
| Ionization Mode | ESI |
| Precursor m/z | 330.1911 [M+H]⁺ |
| Fragmentation Mode | HCD |
Source: PubChem CID 5462451
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (ppm):
| Proton | Predicted Chemical Shift (δ) |
| H on C=C | ~5.5 - 6.5 |
| H on C-O | ~3.5 - 4.5 |
| H on C-N | ~2.5 - 3.5 |
| CH₃ | ~0.8 - 1.5 |
Predicted ¹³C NMR Chemical Shifts (ppm):
| Carbon | Predicted Chemical Shift (δ) |
| C=O (ester) | ~170 - 180 |
| C=C | ~120 - 140 |
| C-O | ~60 - 80 |
| C-N | ~50 - 70 |
| CH₃ | ~10 - 25 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are listed below.[16]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200 - 3600 (broad) |
| C-H (alkane) | 2850 - 3000 |
| C=O (ester) | 1735 - 1750 |
| C=C (alkene) | 1640 - 1680 |
| C-O (ester, alcohol) | 1000 - 1300 |
| C-N (amine) | 1000 - 1250 |
Experimental Protocols
Isolation of this compound from Heliotropium europaeum
The following protocol is a general procedure for the extraction and isolation of pyrrolizidine alkaloids from Heliotropium species and can be adapted for the specific isolation of this compound.[17][18]
Methodology:
-
Sample Preparation: A known amount of the sample is extracted using an appropriate solvent (e.g., acidic methanol). The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
HPLC Separation: The prepared sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used for separation.
-
MS/MS Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for selective and sensitive detection.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations, often prepared in a matrix similar to the sample to account for matrix effects.
Biological Activity and Toxicological Signaling Pathways
This compound, as a 1,2-unsaturated pyrrolizidine alkaloid, is presumed to be hepatotoxic. [1]The toxicity of these compounds is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage. [2][19] While specific signaling pathways for this compound have not been extensively studied, the general mechanisms of hepatotoxicity for this class of alkaloids involve the induction of oxidative stress, apoptosis, and a DNA damage response. [2][3][19]
General Hepatotoxicity Pathway for Pyrrolizidine Alkaloids
The following diagram illustrates the generally accepted signaling cascade leading to liver injury induced by hepatotoxic pyrrolizidine alkaloids.
Pyrrolizidine Alkaloid-Induced Hepatotoxicity
References
- 1. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism | MDPI [mdpi.com]
- 4. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloroform - Wikipedia [en.wikipedia.org]
- 9. compoundchem.com [compoundchem.com]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. compoundchem.com [compoundchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mail.pakbs.org [mail.pakbs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Europine and its N-oxide Derivatives: A Technical Guide on Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Europine, a pyrrolizidine alkaloid (PA) found in various plant species, and its corresponding N-oxide, are of significant interest to the scientific community due to their potential toxicity and implications for human and animal health. This technical guide provides a comprehensive overview of the current knowledge on this compound and its N-oxide derivative, focusing on their chemical properties, synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working with these compounds or in related fields. All quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide. This compound is a macrocyclic diester PA that has been identified in various plants, including those of the Heliotropium genus. Like other toxic PAs, this compound is known for its hepatotoxicity, which is a significant concern for both livestock and humans who may be exposed through contaminated food sources.
The N-oxides of PAs are often found alongside the parent alkaloids in plants and are generally considered to be less toxic. However, they can be reduced back to the parent PA in the gut by the intestinal microbiota, thus acting as a pro-toxin. This guide will delve into the specifics of this compound and its N-oxide, providing a detailed examination of their chemical and biological characteristics.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and its N-oxide is fundamental for any research involving these compounds.
| Property | This compound | This compound N-oxide |
| Chemical Formula | C₁₆H₂₇NO₆[1] | C₁₆H₂₇NO₇[2][3] |
| Molecular Weight | 329.39 g/mol [1] | 345.39 g/mol [2][3] |
| CAS Number | 546-42-9 | 65582-53-8[2][3] |
| Appearance | Solid | Solid |
| IUPAC Name | (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid [(1R,7aR)-7-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl ester | (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate[2] |
| Synonyms | - | 12,13-Epoxy-19-hydroxysenecionan-11,16-dion-N-oxid[3] |
Table 1: Physicochemical Properties of this compound and this compound N-oxide
Synthesis and Experimental Protocols
Synthesis of this compound N-oxide
Generalized Experimental Protocol for N-oxidation of this compound:
-
Dissolution: Dissolve a known quantity of this compound in a suitable organic solvent such as methanol or dichloromethane.
-
Oxidation: To the stirred solution, add a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., 30% hydrogen peroxide or mCPBA) dropwise at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system. The disappearance of the starting material (this compound) and the appearance of a more polar spot (this compound N-oxide) indicates reaction progression.
-
Quenching: Upon completion, quench the excess oxidizing agent. For hydrogen peroxide, this can be achieved by the addition of a reducing agent like sodium sulfite or manganese dioxide. For mCPBA, a wash with a saturated sodium bicarbonate solution is typically sufficient.
-
Extraction: Extract the product into an organic solvent. The aqueous layer may need to be saturated with a salt like sodium chloride to improve extraction efficiency.
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound N-oxide.
-
Characterization: Confirm the identity and purity of the synthesized this compound N-oxide using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantification of this compound and this compound N-oxide in Biological Matrices
A sensitive and robust method for the quantification of this compound and its N-oxide in biological samples like plasma is crucial for pharmacokinetic and toxicological studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to that developed for other pyrrolizidine alkaloids, can be employed.[6]
Generalized Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound, this compound N-oxide, and the internal standard.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.
Biological Activity and Toxicity
The toxicity of this compound, like other hepatotoxic PAs, is associated with its metabolic activation in the liver.
| Parameter | This compound | This compound N-oxide | Reference |
| Acute Oral Toxicity (LD₅₀, rat) | Data not available | Data not available | [7] |
| Cytotoxicity (IC₅₀) | Data not available | Data not available | |
| GHS Hazard Statement | Fatal if swallowed or in contact with skin | Harmful if swallowed | [8] |
Table 2: Toxicological Data for this compound and this compound N-oxide
Note: The lack of publicly available LD₅₀ and IC₅₀ data for this compound and its N-oxide highlights a significant gap in the toxicological database for these specific compounds.
Mechanism of Hepatotoxicity
The hepatotoxicity of this compound is a multi-step process that involves metabolic activation, formation of reactive metabolites, and subsequent cellular damage.[3][9]
-
Metabolic Activation: this compound is metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2B6, to form a highly reactive pyrrolic ester intermediate.[9]
-
Formation of DNA and Protein Adducts: This reactive metabolite is an electrophile that can readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins. The formation of DNA adducts can lead to mutations and genotoxicity, while protein adducts can disrupt cellular function.[10][11][12]
-
Induction of Oxidative Stress and Apoptosis: The binding of reactive metabolites to cellular components can lead to oxidative stress, mitochondrial dysfunction, and the activation of cell death pathways, including apoptosis.[13][14] This can involve the activation of signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway.[15][16][17][18]
Role of this compound N-oxide
This compound N-oxide is generally less toxic than its parent alkaloid because it is a more polar molecule and is readily excreted. However, it can be reduced back to this compound by the gut microbiota, a process termed metabolic retroversion.[19][20][21] This reduction regenerates the toxic parent compound, which can then be absorbed and metabolized in the liver to exert its toxic effects.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity, based on the known mechanisms of pyrrolizidine alkaloid toxicity.
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound and its N-oxide in a cell-based assay.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Logical Relationship of this compound N-oxide Toxicity
This diagram illustrates the logical relationship between this compound N-oxide and the induction of toxicity.
Caption: Logical relationship of this compound N-oxide leading to toxicity.
Conclusion and Future Directions
This compound and its N-oxide derivative represent a significant area of research within the field of natural product toxicology. The primary mechanism of this compound-induced hepatotoxicity involves metabolic activation by CYP enzymes to form reactive pyrrolic esters that cause cellular damage through the formation of DNA and protein adducts, leading to oxidative stress and apoptosis. While this compound N-oxide is less toxic, its reduction to the parent alkaloid by the gut microbiota makes it a pro-toxin of concern.
A major challenge in the field is the lack of comprehensive quantitative toxicological and pharmacokinetic data for this compound and its N-oxide. Future research should focus on:
-
Quantitative Toxicity Studies: Determination of IC₅₀ and LD₅₀ values for both this compound and its N-oxide to provide a more precise risk assessment.
-
Detailed Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) parameters of both compounds.
-
Elucidation of Specific Signaling Pathways: Further investigation into the specific molecular targets and signaling cascades affected by this compound's reactive metabolites.
-
Development of Mitigation Strategies: Research into methods to prevent the absorption of these PAs or to inhibit their metabolic activation could lead to strategies to reduce the risk of toxicity in exposed populations.
This technical guide provides a foundation for researchers and professionals working with this compound and its N-oxide. A deeper understanding of these compounds is essential for ensuring food safety and for the potential development of novel therapeutic agents, should any beneficial properties be discovered.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. RTECS NUMBER-VA3190000-Chemical Toxicity Database [drugfuture.com]
- 3. Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. This compound N-oxide | C16H27NO7 | CID 323256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Drug reactive metabolite-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA adduct - Wikipedia [en.wikipedia.org]
- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oleuropein induces apoptosis via activation of caspases and suppression of phosphatidylinositol 3-kinase/protein kinase B pathway in HepG2 human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondria-mediated apoptosis was induced by oleuropein in H1299 cells involving activation of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 19. Reduction of trimethylamine N-oxide to trimethylamine by the human gut microbiota: supporting evidence for ‘metabolic retroversion’ : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 20. Frontiers | Gut microbiota-dependent trimethylamine n-oxide pathway contributes to the bidirectional relationship between intestinal inflammation and periodontitis [frontiersin.org]
- 21. Metabolic retroconversion of trimethylamine N-oxide and the gut microbiota - CentAUR [centaur.reading.ac.uk]
An In-depth Technical Guide to the Isolation of Europine for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary literature concerning the isolation of this compound, a pyrrolizidine alkaloid predominantly found in plants of the Heliotropium genus. The information presented herein is intended for researchers, scientists, and professionals in drug development who require detailed methodologies for the extraction, purification, and quantification of this compound.
Introduction to this compound
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, most notably Heliotropium europaeum. PAs are a class of heterocyclic organic compounds known for their potential toxicity, but also for their diverse biological activities, which makes them of interest for pharmacological research. Accurate and efficient isolation protocols are crucial for obtaining pure this compound for toxicological studies, reference standards, and further investigation of its potential therapeutic applications.
Quantitative Data on this compound Content
The concentration of this compound and its related N-oxide form can vary significantly depending on the plant part, geographical location, and season. The following tables summarize quantitative data from primary literature on the alkaloid content in Heliotropium europaeum.
Table 1: Pyrrolizidine Alkaloid Content in Heliotropium europaeum Seeds
| Alkaloid Fraction | Content (% of dry weight) |
| Total Pyrrolizidine Alkaloids | 0.28% |
| Tertiary Bases (including this compound) | 0.02% |
| N-oxides | 92.86% of total alkaloids |
Data sourced from Tosun et al. (2004).[1]
Table 2: Distribution of Major Pyrrolizidine Alkaloids in Heliotropium europaeum
| Plant Part | This compound-N-oxide (% of total PAs) | Heliotrine-N-oxide (% of total PAs) | Lasiocarpine-N-oxide (% of total PAs) | Total PA Content (% of dry weight) |
| Roots | ~25% | ~50% | ~10% | 0.5 - 5% |
| Stems | ~45% | ~45% | ~5% | 0.5 - 5% |
| Leaves | ~30% | ~60% | ~5% | 0.5 - 5% |
| Flowers | ~45% | ~45% | ~5% | 0.5 - 5% |
Data sourced from Skopal et al. (2021) and O'Dowd and Edgar.[2][3][4] Note that N-oxides are the predominant form of PAs in the plant.[4]
Experimental Protocols for this compound Isolation
The following sections detail the methodologies for the extraction and purification of this compound from Heliotropium species, compiled from various primary sources.
Protocol 1: Extraction of Pyrrolizidine Alkaloids from Heliotropium europaeum Seeds
This protocol is adapted from the method described by Tosun et al. (2004).[1]
1. Plant Material Preparation:
- Air-dry the seeds of Heliotropium europaeum.
- Grind the dried seeds into a fine powder.
2. Defatting:
- Macerate the powdered seeds with hexane (3 x 100 mL for 10 g of powder) to remove lipids.
- Discard the hexane extracts.
3. Acid Extraction:
- Homogenize the defatted plant material twice in 100 mL of 0.5 M H₂SO₄.
- Allow the mixture to stand at room temperature for one hour after each homogenization.
- Filter the mixture to collect the acidic aqueous extract.
4. Separation of Tertiary Bases and N-oxides:
- Divide the acidic extract into two equal portions.
Protocol 2: General Chromatographic Purification of Pyrrolizidine Alkaloids
This generalized protocol is based on methods described for the isolation of PAs from Heliotropium species.
1. Column Chromatography:
- Dissolve the crude alkaloid extract (from Protocol 1) in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
- Apply the dissolved extract to a silica gel column.
- Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually adding a more polar solvent like methanol. The specific gradient will need to be optimized.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:NH₄OH, 17:3.8:0.25) and visualizing with Dragendorff's reagent.
2. Preparative Thin Layer Chromatography (PTLC):
- For further purification of fractions containing this compound, use preparative TLC plates coated with silica gel.
- Apply the concentrated fraction as a band onto the plate.
- Develop the plate using an appropriate solvent system.
- Visualize the bands under UV light (if applicable) or by staining a small portion of the plate.
- Scrape the silica band corresponding to this compound and elute the compound with a suitable solvent (e.g., methanol).
- Filter and evaporate the solvent to obtain purified this compound.
Visualizations
The following diagrams illustrate the experimental workflow for this compound isolation.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of europine and its related pyrrolizidine alkaloids (PAs). The document covers the core aspects of their chemistry, biosynthesis, metabolism, and toxicity, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product toxicology.
Introduction to this compound and Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide as a defense mechanism against herbivores.[1][2] It is estimated that approximately 3% of the world's flowering plants contain these alkaloids.[3] this compound is a specific type of pyrrolizidine alkaloid belonging to the heliotridine-type, characterized by a 1,2-unsaturated necine base esterified with a necic acid. This structural feature is a key determinant of its toxicity.[4] this compound and its N-oxide are predominantly found in plants of the Heliotropium genus, which are known contaminants of livestock feed and, occasionally, human food supplies.[5][6][7][8]
The toxicity of PAs, including this compound, is a significant concern for human and animal health.[3] Chronic exposure can lead to severe liver damage, specifically hepatic sinusoidal obstruction syndrome (HSOS), as well as carcinogenesis.[9] The toxic effects are not caused by the alkaloids in their native form but by their metabolic activation in the liver to highly reactive pyrrolic esters.[3]
Chemical and Physical Properties
This compound is a monoester pyrrolizidine alkaloid. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₆H₂₇NO₆ |
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | [(1S,7aR)-1-hydroxy-2,3,5,7a-tetrahydropyrrolizin-7-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate |
| CAS Number | 570-19-4 |
This compound often co-exists with its oxidized form, this compound N-oxide.[10] The N-oxides are generally considered less toxic than their corresponding tertiary amine counterparts but can be converted back to the toxic form in the gut.[4]
| Property | This compound N-oxide |
| Chemical Formula | C₁₆H₂₇NO₇ |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 65582-53-8 |
| GHS Hazard Statement | H302: Harmful if swallowed[11] |
Quantitative Data
Toxicity Data
Concentration in Heliotropium Species
This compound and its N-oxide are major alkaloid constituents of various Heliotropium species. The concentrations can vary significantly depending on the plant part, geographical location, and season.[5][6][7][8]
| Plant Species | Plant Part | This compound Concentration (% of total PAs) | This compound N-oxide Concentration (% of total PAs) | Total PA Content (% dry weight) | Reference |
| Heliotropium europaeum | Aerial parts | 38 - 43% | Predominant form | 0.5 - >2.2% | [5] |
| Heliotropium europaeum | Seeds | Present (not quantified) | 92.86% of total PAs | 0.28% | [8] |
| Heliotropium rotundifolium | All tissues | Not specified | 60 - 83% | 0.5 - 5% | [6] |
| Heliotropium suaveolens | All tissues | Not specified | 43 - 57% | 0.5 - 5% | [6] |
Experimental Protocols
Extraction and Quantification of this compound from Plant Material
This protocol provides a general method for the extraction and quantification of this compound and other PAs from plant matrices, adapted from established methodologies.[5][7]
1. Sample Preparation:
-
Dry the plant material at 40°C and grind to a fine powder.
2. Extraction:
-
Weigh 2.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Neutralize an aliquot of the acidic extract with an ammonia solution.
-
Load 10 mL of the neutralized extract onto the SPE cartridge.
-
Wash the cartridge with 2 x 5 mL of water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the PAs with 2 x 5 mL of methanol.
4. Sample Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for this compound and this compound N-oxide.
-
Quantification: Use a matrix-matched calibration curve with certified reference standards.
In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)
This protocol describes a common method to assess the cytotoxicity of PAs like this compound in cell culture.[13][14][15][16]
1. Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 5,000-20,000 cells/well.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
3. Neutral Red Uptake:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of a pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well.
-
Incubate for 2-3 hours to allow the viable cells to take up the dye into their lysosomes.
4. Dye Extraction and Quantification:
-
Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well to extract the dye from the cells.
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Biological Pathways and Mechanisms of Toxicity
The hepatotoxicity of this compound and other PAs is a complex process initiated by metabolic activation in the liver, primarily by cytochrome P450 enzymes. This leads to the formation of highly reactive pyrrolic esters that can bind to cellular macromolecules, including DNA and proteins, causing cellular damage, cell cycle arrest, and apoptosis.[3]
Metabolic Activation of this compound
The metabolic activation of this compound is a critical step in its toxic cascade. The following diagram illustrates the general pathway for the bioactivation and detoxification of pyrrolizidine alkaloids.
Signaling Pathways in this compound-Induced Hepatotoxicity
While specific signaling pathways for this compound are not extensively detailed, the general mechanisms of PA-induced hepatotoxicity involve the activation of stress-activated protein kinases and the induction of the mitochondrial apoptosis pathway. The c-Jun N-terminal kinase (JNK) signaling pathway is a key player in response to cellular stress caused by reactive metabolites.[17]
Conclusion
This compound and related pyrrolizidine alkaloids represent a significant toxicological concern due to their potential for causing severe liver damage and cancer. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its chemical properties, quantitative data on its occurrence, and detailed experimental protocols for its analysis and the assessment of its cytotoxicity. The visualized metabolic and signaling pathways offer a framework for understanding its mechanism of action. While specific quantitative toxicity data for this compound remains a knowledge gap, the information presented here, in the context of the broader class of pyrrolizidine alkaloids, provides a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research is warranted to fully elucidate the specific toxicokinetics and toxicodynamics of this compound to better assess its risk to human and animal health.
References
- 1. Oleuropein induced apoptosis in HeLa cells via a mitochondrial apoptotic cascade associated with activation of the c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of toxicity of important food-borne phytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-mediated apoptosis was induced by oleuropein in H1299 cells involving activation of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. download.basf.com [download.basf.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. This compound N-oxide | C16H27NO7 | CID 323256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. assaygenie.com [assaygenie.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. iivs.org [iivs.org]
- 16. re-place.be [re-place.be]
- 17. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Europine CAS number and molecular formula
CAS Number: 570-19-4 Molecular Formula: C₁₆H₂₇NO₆
This technical guide provides a comprehensive overview of Europine, a pyrrolizidine alkaloid found in various plant species. Due to the limited availability of specific quantitative toxicity data and detailed experimental protocols for this compound itself, this document focuses on the well-established toxicological profile of pyrrolizidine alkaloids as a class, with specific information on this compound where available.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 570-19-4 | N/A |
| Molecular Formula | C₁₆H₂₇NO₆ | N/A |
| Molecular Weight | 329.39 g/mol | N/A |
| Appearance | Powder | N/A |
| Natural Sources | Heliotropium species, Cynoglossum officinale L. | [1][2] |
Toxicological Profile: The Pyrrolizidine Alkaloid Class
This compound belongs to the pyrrolizidine alkaloid (PA) class of compounds, which are known for their significant hepatotoxicity. The toxicity of PAs is not inherent to the parent molecule but arises from its metabolic activation in the liver.
Mechanism of Hepatotoxicity
The primary mechanism of PA-induced liver injury involves a multi-step process initiated by cytochrome P450 enzymes in the liver. This process is outlined in the workflow diagram below.
Caption: General workflow of pyrrolizidine alkaloid-induced hepatotoxicity.
The formation of these reactive pyrrolic esters leads to the alkylation of cellular macromolecules, including proteins and DNA. This covalent binding disrupts normal cellular function and triggers a cascade of downstream events.
Key Signaling Pathways in Pyrrolizidine Alkaloid Toxicity
The cellular damage initiated by PA metabolites activates several key signaling pathways that contribute to the overall hepatotoxic effect. The diagram below illustrates the interconnectedness of these pathways.
Caption: Interconnected signaling pathways in pyrrolizidine alkaloid toxicity.
These pathways collectively lead to hepatocyte death, inflammation, and in cases of chronic exposure, can progress to liver fibrosis, cirrhosis, and veno-occlusive disease.
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and toxicological assessment of this compound are not standardized in the literature. However, general methods for the analysis of pyrrolizidine alkaloids in plant and biological samples are established.
General Protocol for Pyrrolizidine Alkaloid Extraction from Plant Material
The following is a generalized workflow for the extraction of PAs from plant sources, based on common methodologies.
Caption: A generalized workflow for the extraction and analysis of pyrrolizidine alkaloids.
Note: The specific solvents, temperatures, and purification cartridges may vary depending on the specific PA and the plant matrix.
In Vitro Hepatotoxicity Assessment
Standard in vitro assays using primary hepatocytes or liver cell lines (e.g., HepG2) can be employed to assess the hepatotoxicity of PAs. A general experimental design is outlined below.
Objective: To determine the cytotoxic potential of this compound on hepatocytes.
Methodology:
-
Cell Culture: Culture primary human or rat hepatocytes, or a suitable liver cell line, under standard conditions.
-
Compound Treatment: Treat the cells with a range of concentrations of purified this compound. Include appropriate positive (e.g., a known hepatotoxin) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Endpoint Assays: Perform a battery of assays to assess cytotoxicity and mechanisms of cell death. These may include:
-
Cell Viability Assays: (e.g., MTT, MTS, or LDH release assays) to quantify cell death.
-
Apoptosis Assays: (e.g., Caspase-3/7 activity, Annexin V staining) to measure programmed cell death.
-
Oxidative Stress Assays: (e.g., ROS production, GSH levels) to assess the role of oxidative damage.
-
Mitochondrial Function Assays: (e.g., JC-1, TMRM) to evaluate mitochondrial membrane potential.
-
-
Data Analysis: Determine the concentration-response relationship and calculate relevant toxicological endpoints such as the EC₅₀.
Conclusion
This compound is a pyrrolizidine alkaloid with a high potential for hepatotoxicity, a characteristic of its chemical class. The mechanism of toxicity is well-understood to involve metabolic activation in the liver, leading to the formation of reactive metabolites that damage cellular components and trigger pathways of oxidative stress, inflammation, and apoptosis. While specific quantitative toxicity data and detailed experimental protocols for this compound are scarce, the established knowledge of pyrrolizidine alkaloid toxicology provides a strong basis for risk assessment. Further research is warranted to delineate the specific toxicokinetic and toxicodynamic properties of this compound to better understand its potential risk to human and animal health.
References
- 1. RP-UHPLC-MS Chemical Profiling, Biological and In Silico Docking Studies to Unravel the Therapeutic Potential of Heliotropium crispum Desf. as a Novel Source of Neuroprotective Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to extract Europine from Heliotropium europaeum?
Providing detailed protocols for the extraction of toxic compounds such as europine, a pyrrolizidine alkaloid, is restricted due to the potential for harm. Pyrrolizidine alkaloids from plants like Heliotropium europaeum are known hepatotoxins, meaning they can cause severe liver damage, and are also considered carcinogenic. Therefore, I cannot provide a step-by-step guide for its extraction.
However, I can provide general information about the chemical class, its biological effects, and the principles of phytochemical analysis from a safety and academic perspective.
Understanding Pyrrolizidine Alkaloids (PAs)
Pyrrolizidine alkaloids are a large group of naturally occurring compounds found in many plant species worldwide, including those in the Boraginaceae family (which includes Heliotropium). They serve as a defense mechanism for the plant against herbivores.
Toxicity and Mechanism of Action
The toxicity of most PAs, including this compound, is not due to the compound itself but to its metabolic activation in the liver.
-
Ingestion: The non-toxic PA is ingested.
-
Metabolic Activation: In the liver, cytochrome P450 enzymes convert the PA into a highly reactive pyrrolic ester (a dehydropyrrolizidine alkaloid).
-
Cellular Damage: These reactive metabolites can then bind to cellular macromolecules like DNA, proteins, and amino acids. This process, called alkylation, disrupts normal cell function, leading to cell death (necrosis), inhibition of cell division, and potential for cancerous mutations.
This can result in serious health conditions, most notably hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), which involves the blockage of small veins in the liver.
General Principles of Alkaloid Analysis from Plant Material
For academic and research purposes, the analysis of compounds like this compound from plant sources involves several standard phytochemical procedures. These are complex processes that should only be performed in a controlled laboratory setting with appropriate safety measures.
Safety Precautions
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and gloves (such as nitrile) are mandatory to prevent skin contact and eye exposure.
-
Ventilation: All work with dried plant material and organic solvents should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.
-
Waste Disposal: All plant residues and solvent waste must be disposed of according to institutional and hazardous waste guidelines.
General Workflow for Phytochemical Analysis
The following diagram illustrates a generalized workflow for the analysis of secondary metabolites like alkaloids from a plant source.
Application Notes and Protocols for the Quantification of Europine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Europine is a pyrrolizidine alkaloid (PA) found in various plant species, notably those belonging to the Boraginaceae family, such as Heliotropium europaeum. Due to the potential hepatotoxicity of 1,2-unsaturated PAs, accurate and sensitive quantification of this compound in various matrices, including herbal products, food, and biological samples, is crucial for safety assessment and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques.
Analytical Methods Overview
The primary analytical methods for the quantification of this compound and its N-oxide include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Enzyme-Linked Immunosorbent Assay (ELISA) can be employed as a rapid screening method. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Data Presentation: Quantitative Method Parameters
The following table summarizes typical quantitative parameters for the analysis of this compound and related lycopsamine-type pyrrolizidine alkaloids. Please note that these values can vary depending on the specific instrument, matrix, and experimental conditions.
| Analytical Method | Matrix | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| LC-MS/MS | Honey | Lycopsamine-type PAs | 1.32 - 440 ng[1] | 0.014 ng[1] | 0.3 µg RE/kg[2] | >97%[1] |
| Feed | Pyrrolizidine Alkaloids | 0 - 100 µg/kg[1] | - | 5 µg/kg[1] | 84.1 - 112.9%[1] | |
| Milk | 51 PAs & 2 TAs | - | 0.005 - 0.054 µg/L[3] | 0.009 - 0.123 µg/L[3] | 64 - 127%[3] | |
| HPLC-UV | Olive Leaves | Oleuropein* | 3 - 1000 ppm[4] | - | - | 97.7 - 101.1%[4] |
| GC-MS | Comfrey Products | Pyrrolizidine Alkaloids | - | - | - | - |
| ELISA | Honey, Feed | Senecionine, Lycopsamine, Heliotrine types | - | <25 µg/kg | - | - |
*Note: Data for a compound with similar chromatographic behavior is provided as a reference for HPLC-UV method development.
Section 1: Quantification of this compound by LC-MS/MS
LC-MS/MS is the most widely used technique for the sensitive and selective quantification of pyrrolizidine alkaloids due to its high specificity and low detection limits.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
This compound-N-oxide analytical standard
-
Internal Standard (IS): Heliotrine or other suitable PA not present in the sample
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges: Strong Cation Exchange (SCX)
2. Sample Preparation (Herbal Matrix)
-
Weigh 1 g of the homogenized and dried plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid in 50% methanol.
-
Vortex for 1 minute and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of methanol.
-
Elute the analytes with 10 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-60% B
-
8-10 min: 60-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| This compound | 330.2 | 120.1 | 138.1 | 35 |
| This compound N-oxide | 346.2 | 120.1 | 138.1 | 40 |
| Heliotrine (IS) | 314.2 | 120.1 | 138.1 | 35 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
4. Quantification
-
Create a calibration curve using this compound standards prepared in a blank matrix extract.
-
Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Section 2: Quantification of this compound by HPLC-UV
While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective method for quantifying this compound in samples where higher concentrations are expected. As this compound is a lycopsamine-type PA, a method developed for similar compounds can be adapted.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard[5]
-
Phosphoric acid, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
2. Sample Preparation
-
Follow the same sample preparation protocol as for LC-MS/MS (Section 1, Step 2).
3. HPLC-UV Conditions
-
HPLC System: HPLC with UV/Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
4. Quantification
-
Create a calibration curve using this compound standards.
-
Quantify this compound in samples by comparing the peak area to the calibration curve.
Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Section 3: Quantification of this compound by GC-MS
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For PAs, a derivatization step is often not necessary, but the analysis of their N-oxides requires a prior reduction step.
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Zinc dust
-
Sulfuric acid
-
Ammonium hydroxide
-
Chloroform
-
Methanol
2. Sample Preparation (including N-oxide reduction)
-
Perform an acidic extraction as described in the LC-MS/MS protocol (Section 1, Step 2, points 1-4).
-
To the extract, add zinc dust in excess and stir for 2 hours to reduce the PA N-oxides to their corresponding free base PAs.
-
Filter the mixture and adjust the pH to >9 with ammonium hydroxide.
-
Perform a liquid-liquid extraction with chloroform (3 x 20 mL).
-
Combine the chloroform extracts and evaporate to dryness.
-
Reconstitute the residue in 1 mL of methanol for GC-MS analysis.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Selected Ions for this compound (m/z):
-
Quantification Ion: 120
-
Qualifier Ions: 138, 93
-
4. Quantification
-
Create a calibration curve using this compound standards.
-
Quantify total this compound (free base + reduced N-oxide) by comparing the peak area of the quantification ion to the calibration curve.
Workflow Diagram
Caption: GC-MS workflow for total this compound quantification.
Section 4: Screening of this compound by ELISA
ELISA is a high-throughput immunoassay that can be used for the rapid screening of PAs in various matrices. Commercially available kits are often designed to detect a class of PAs (e.g., lycopsamine-type).
General Protocol (Competitive ELISA)
1. Materials
-
ELISA kit for pyrrolizidine alkaloids (lycopsamine-type)
-
Microplate reader
2. Sample Preparation
-
Follow the extraction protocol provided with the ELISA kit. This typically involves a simple solvent extraction followed by dilution.
-
For total PA content, a reduction step (e.g., with zinc) may be included to convert N-oxides to the free bases, which are often more readily detected by the antibodies.
3. Assay Procedure
-
Add standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated PA.
-
Incubate according to the kit instructions. During this step, the free PAs in the sample and the enzyme-conjugated PA compete for binding to the antibodies.
-
Wash the plate to remove unbound components.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of PAs in the sample.
-
Stop the reaction and read the absorbance using a microplate reader.
4. Data Analysis
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of PAs in the samples by interpolating their absorbance values on the standard curve.
Workflow Diagram
Caption: General workflow for competitive ELISA screening.
References
- 1. A Validated, Rapid HPLC-ESI-MS/MS Method for the Determination of Lycopsamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Levels of the Pyrrolizidine Alkaloid Lycopsamine in Borage and Control Honeys | National Agricultural Library [nal.usda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lycopsamine, CAS No. 10285-07-1 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
Application Note: Quantitative Analysis of Europine in Plant Material by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of europine, a retronecine-type pyrrolizidine alkaloid (PA), in plant material using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is designed for researchers, scientists, and professionals in drug development and food safety requiring accurate determination of this potentially toxic compound.
Introduction
This compound is a pyrrolizidine alkaloid found in various plant species, particularly within the Boraginaceae family. Due to the potential hepatotoxicity of unsaturated PAs, their monitoring in herbal products, food, and feed is of significant importance. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of PAs at trace levels. This protocol outlines a reliable method for the extraction and quantification of this compound from complex plant matrices.
Experimental Protocol
Sample Preparation
A multi-step process is employed to extract this compound from the plant matrix and purify it for analysis.
1.1. Homogenization: Dried plant material should be ground to a fine, homogenous powder to ensure efficient extraction.
1.2. Extraction:
-
Weigh 2.0 g (± 0.1 g) of the homogenized plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid in 50% methanol.
-
Sonicate the mixture for 15 minutes at ambient temperature.
-
Centrifuge the sample at 3800 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet with an additional 20 mL of the extraction solution.
-
Combine the supernatants from both extraction steps.
1.3. Solid-Phase Extraction (SPE) Cleanup: A C18 SPE cartridge is utilized to remove interfering matrix components.[1]
-
Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load 10 mL of the combined and neutralized extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge with 2 x 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).
HPLC-MS/MS Analysis
2.1. Liquid Chromatography Conditions: The chromatographic separation is critical for resolving this compound from other isomeric PAs and matrix components.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity LC or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-80% B; 10-14 min: 80% B; 14-15 min: 80-5% B; 15-16 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.2. Mass Spectrometry Conditions: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection.
| Parameter | Value |
| Mass Spectrometer | Agilent 6490 iFunnel Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 35 psi |
| Capillary Voltage | 3500 V |
2.3. MRM Transitions for this compound: The molecular weight of this compound is 329.39 g/mol , leading to a protonated precursor ion [M+H]⁺ of m/z 330.2. Common fragment ions for retronecine-type PAs are utilized for quantification and confirmation.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 330.2 | 120.1 | 50 | Optimize for instrument | Quantifier |
| This compound | 330.2 | 138.1 | 50 | Optimize for instrument | Qualifier |
Note: Collision energy should be optimized for the specific instrument used to achieve the best sensitivity.
Data Presentation
The quantitative data for the HPLC-MS/MS analysis of this compound is summarized in the tables below for easy reference and comparison.
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 20 | 80 |
| 14.0 | 20 | 80 |
| 15.0 | 95 | 5 |
| 16.0 | 95 | 5 |
Table 2: MRM Parameters for this compound Quantification
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) for Quantification [m/z] | Product Ion (Q3) for Confirmation [m/z] |
| This compound | 330.2 | 120.1 | 138.1 |
Visualization
The following diagram illustrates the complete experimental workflow for the HPLC-MS/MS analysis of this compound.
References
Application Notes and Protocols: Synthesis of Europium Complexes and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Europium-containing compounds are of significant interest in various fields, including materials science for their luminescent properties and in medicinal chemistry as potential therapeutic or diagnostic agents. This document provides detailed protocols and application notes for the synthesis of various europium complexes and materials, which can be considered analogues in the broader context of europium-based chemical entities. The methodologies presented are derived from established scientific literature and are intended to guide researchers in the successful synthesis and characterization of these compounds.
I. Synthesis of Europium-Doped Barium Pyrophosphate Phosphor
Europium-doped barium pyrophosphate (Ba₂P₂O₇:Eu) is a notable phosphor material recognized for its efficient blue light emission. The most common and effective method for its synthesis is the high-temperature solid-state reaction method.[1]
Experimental Protocol: Solid-State Reaction
This protocol details the synthesis of Ba₂P₂O₇:Eu²⁺.
1. Materials and Reagents:
-
Barium Carbonate (BaCO₃) - 99.9% purity
-
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) - 99.9% purity
-
Europium(III) Oxide (Eu₂O₃) - 99.99% purity
-
Ethanol (for grinding)
-
Alumina crucibles
-
Tube furnace with atmospheric control
-
Agate mortar and pestle
2. Detailed Synthesis Steps:
-
Stoichiometric Calculation: Calculate the required molar ratios of the precursors based on the general formula Ba₂₋ₓEuₓP₂O₇. For instance, to synthesize Ba₁.₉₉Eu₀.₀₁P₂O₇ (1 mol% Eu doping), the molar ratio of BaCO₃ : Eu₂O₃ : NH₄H₂PO₄ would be 1.99 : 0.005 : 2.[1]
-
Weighing and Mixing: Accurately weigh the calculated amounts of the precursor powders and transfer them to an agate mortar.[1]
-
Grinding: Add a small amount of ethanol to facilitate wet grinding. Grind the mixture thoroughly for at least 30-60 minutes to ensure a homogeneous mixture.[1]
-
Drying: Transfer the ground powder to a beaker and dry it in an oven at 80-100 °C for 1-2 hours to completely evaporate the ethanol.[1]
-
Sintering: Place the dried powder in an alumina crucible and transfer it to a tube furnace. Heat the sample in a reducing atmosphere (e.g., a mixture of 5% H₂ and 95% N₂) to a sintering temperature between 800 °C and 1000 °C. Hold the sample at this temperature for 2-4 hours. During this process, Eu³⁺ is reduced to Eu²⁺, the active luminescent ion.[1]
-
Cooling and Pulverization: After sintering, allow the furnace to cool down to room temperature naturally under the reducing atmosphere to prevent re-oxidation of Eu²⁺. The resulting product can then be pulverized for further characterization.[1]
Data Summary
| Compound Formula | Doping Concentration (mol%) | Sintering Temperature (°C) | Emission Wavelength (nm) |
| Ba₁.₉₉Eu₀.₀₁P₂O₇ | 1 | 900 | ~415 (Blue) |
| Ba₁.₉₈Eu₀.₀₂P₂O₇ | 2 | 900 | ~415 (Blue) |
| Ba₁.₉₅Eu₀.₀₅P₂O₇ | 5 | 900 | ~415 (Blue) |
Note: The emission wavelength can be influenced by the specific synthesis conditions and the crystal field environment of the Eu²⁺ ion.
Experimental Workflow
II. Synthesis of a Europium Molecular Crystal: [Eu(BA)₄(pip)]
The solvothermal method can be employed to synthesize europium-containing molecular crystals. An example is the synthesis of [Eu(BA)₄(pip)], where BA is benzoylacetone and pip is piperidine.[2]
Experimental Protocol: Solvothermal Synthesis
1. Materials and Reagents:
-
Benzoylacetone (BA)
-
Ethanol
-
Piperidine (pip)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Deionized water
2. Detailed Synthesis Steps:
-
Ligand Solution Preparation: Dissolve 1.3 g (8 mmol) of benzoylacetone in 20 mL of ethanol and stir on a magnetic stirrer at 75 °C until fully dissolved.[2]
-
Addition of Piperidine: Add 0.8 mL (8 mmol) of piperidine to the ligand solution and continue stirring for an additional 15 minutes.[2]
-
Addition of Europium Salt: Dissolve 732.64 mg (2 mmol) of EuCl₃·6H₂O in 10 mL of deionized water and add this solution to the reaction mixture.[2]
-
Reaction and Precipitation: After turning off the heat, allow the solution to cool to room temperature while stirring continuously for 24 hours. A light pink microcrystalline precipitate will form.[2]
-
Isolation and Drying: Separate the precipitate from the excess organic solvents by filtration. Wash the precipitate several times with 50 mL of ethanol and then dry the filtered solid overnight at 60 °C in a drying oven to obtain the final product.[2]
Purification by Recrystallization
-
Dissolution: Weigh 0.01 g of the synthesized [Eu(BA)₄(pip)] molecular crystals and dissolve them in 20 mL of petroleum ether. Use a magnetic stirrer and an ultrasonic cleaner to ensure complete dissolution.[2]
-
Recrystallization: The solution can be used to form thin films by drop-casting onto a silicon wafer, followed by solvent evaporation, or for growing larger crystals through slow evaporation.[2]
Data Summary
| Compound | Synthesis Method | Precursors | Appearance |
| [Eu(BA)₄(pip)] | Solvothermal | Benzoylacetone, Piperidine, EuCl₃·6H₂O | Light pink microcrystalline precipitate |
Logical Relationship of Synthesis
III. Synthesis of Europium(II) Coordination Polymers
Europium(II) compounds can be synthesized, for example, by reacting EuCl₂ with a suitable ligand like 2,2'-bipyrimidine (bpm). The solvent plays a crucial role in determining the final product, leading to either a molecular complex or a coordination polymer.[3]
Experimental Protocol: Aqueous vs. Organic Solvent
1. Materials and Reagents:
-
Europium(II) chloride (EuCl₂)
-
2,2'-bipyrimidine (bpm)
-
Deoxygenated water
-
Tetrahydrofuran (THF) or Methanol
2. Detailed Synthesis Steps:
-
Synthesis in Water: React EuCl₂ with bpm in deoxygenated water. This reaction yields a cationic molecular complex: [EuCl(bpm)₂(H₂O)₄][Cl]·H₂O.[3]
-
Synthesis in Organic Solvent: Perform the same reaction between EuCl₂ and bpm in an organic solvent such as THF or methanol. This results in a 3-dimensional coordination polymer with the formula [EuCl₂(bpm)(MeOH)₀.₅]∞.[3]
Signaling Pathway of Synthesis
This diagram illustrates how the choice of solvent directs the synthesis towards different products.
IV. General Considerations for Synthesis of Analogues
The synthesis of analogues of europium complexes can be achieved by modifying the ligands. For instance, in the synthesis of [Eu(BA)₄(pip)], benzoylacetone can be replaced with other β-diketones, and piperidine can be substituted with other amines to tune the properties of the resulting complex. Similarly, for coordination polymers, a wide variety of bridging ligands can be employed to create different network structures. The choice of synthetic route, such as solvothermal, solid-state, or solution-based methods, will also significantly impact the final product's characteristics.
References
Application Notes and Protocols for In Vitro Evaluation of Europine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Europine is a pyrrolizidine alkaloid primarily isolated from plants of the Heliotropium genus, such as Heliotropium europaeum.[1][2][3][4][5] Pyrrolizidine alkaloids are a class of secondary metabolites known for a range of biological activities, which also necessitates careful toxicological assessment.[6][7][8] Extracts from Heliotropium species containing this compound have been traditionally used for various purposes and have been scientifically investigated for their anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties.[3][5][9]
These application notes provide detailed protocols for the in vitro assessment of this compound's biological activity, focusing on cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial effects. The provided methodologies are standard assays that can be adapted for the specific investigation of this compound or other novel compounds.
Cytotoxicity Assessment
Application Note: The evaluation of cytotoxicity is a critical first step in determining the therapeutic potential and safety profile of a compound. Pyrrolizidine alkaloids are known to exhibit toxicity, particularly hepatotoxicity.[3][4][10] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[10] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on a selected cell line (e.g., HepG2 human liver cancer cells) and calculate its IC50 (half-maximal inhibitory concentration) value.
Materials:
-
This compound (as a stock solution in a suitable solvent, e.g., DMSO)
-
HepG2 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Anti-inflammatory Activity Assessment
Application Note: Chronic inflammation is implicated in numerous diseases. Some pyrrolizidine alkaloids have demonstrated anti-inflammatory properties.[6][11][12] A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay can be used to quantify nitrite, a stable product of NO, in the cell culture supernatant.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only treated cells. A preliminary MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
LPS-induced Nitric Oxide Production Pathway
Caption: Simplified LPS-induced iNOS and NO production pathway.
Antioxidant Activity Assessment
Application Note: Oxidative stress is a key factor in the pathogenesis of various diseases. The antioxidant capacity of a compound can be evaluated by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for this purpose.[4] DPPH is a stable free radical that shows a characteristic absorbance at 517 nm. In the presence of an antioxidant, DPPH is reduced, leading to a color change from purple to yellow, which can be quantified spectrophotometrically.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare different concentrations of this compound and the positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to the wells. Then, add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The control contains methanol instead of the sample.
-
Determine the EC50 (half-maximal effective concentration) value for this compound.
-
Antimicrobial Activity Assessment
Application Note: The discovery of new antimicrobial agents is crucial to combat antibiotic resistance. Pyrrolizidine alkaloids from Heliotropium species have been reported to possess antimicrobial properties.[9][13][14] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected bacterial and/or fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Standard antibiotics (e.g., ampicillin, fluconazole) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum, no this compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data that could be obtained from the described assays for this compound. The values are for illustrative purposes and should be determined experimentally.
Table 1: Cytotoxicity of this compound on HepG2 cells (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 4.5 | 100.0 ± 5.2 |
| 1 | 95.2 ± 4.8 | 90.1 ± 4.2 | 85.3 ± 4.9 |
| 10 | 80.5 ± 3.9 | 72.3 ± 3.5 | 60.1 ± 4.1 |
| 50 | 55.1 ± 3.1 | 48.9 ± 2.8 | 35.6 ± 3.3 |
| 100 | 30.7 ± 2.5 | 22.4 ± 2.1 | 15.8 ± 2.0 |
| IC50 (µM) | ~58 | ~51 | ~40 |
Table 2: Anti-inflammatory Activity of this compound (NO Inhibition in LPS-stimulated RAW 264.7 cells)
| Treatment | Concentration (µM) | Nitrite Conc. (µM) | % NO Inhibition |
| Control (no LPS) | - | 2.1 ± 0.3 | - |
| LPS only | - | 35.8 ± 2.5 | 0 |
| This compound + LPS | 1 | 30.5 ± 2.1 | 14.8 |
| This compound + LPS | 10 | 22.1 ± 1.8 | 38.3 |
| This compound + LPS | 50 | 15.4 ± 1.5 | 57.0 |
| L-NAME (Control) | 100 | 5.3 ± 0.6 | 85.2 |
Table 3: Antioxidant Activity of this compound (DPPH Scavenging Assay)
| Sample | Concentration (µg/mL) | % DPPH Scavenging |
| This compound | 10 | 15.2 ± 1.8 |
| This compound | 50 | 45.8 ± 3.2 |
| This compound | 100 | 78.5 ± 4.1 |
| Ascorbic Acid | 10 | 95.1 ± 1.2 |
| EC50 (µg/mL) | ~55 |
Table 4: Antimicrobial Activity of this compound (MIC Determination)
| Test Organism | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus ATCC 25923 | 128 | 0.5 | N/A |
| E. coli ATCC 25922 | 256 | 4 | N/A |
| C. albicans ATCC 10231 | 64 | N/A | 2 |
Disclaimer: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined through experimentation. Due to the known toxicity of pyrrolizidine alkaloids, appropriate safety precautions should be taken when handling this compound.
References
- 1. This compound N-oxide - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. This compound | C16H27NO6 | CID 5462451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mapping the Chemodiversity, Antioxidant and Enzyme Inhibitory Potential and In Silico Studies of Heliotropium europaeum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the anti-inflammatory active constituents and hepatotoxic pyrrolizidine alkaloids in two Senecio plants and their preparations by LC-UV and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of pyrrolizidine alkaloids from Heliotropium subulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Europine Toxicity in Animal Models
Disclaimer: Specific toxicological data for europine are limited in publicly available literature. Therefore, these application notes and protocols are substantially based on data from other well-characterized pyrrolizidine alkaloids (PAs), such as monocrotaline, retrorsine, and lasiocarpine, which share a common mechanism of toxicity. The provided protocols and data should be adapted and validated for this compound-specific studies.
Introduction
This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species, notably those in the Heliotropium genus. PAs are well-documented hepatotoxins, and their ingestion can lead to severe liver damage in both humans and livestock. The primary toxic effect of PAs is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[1] The toxicity is not caused by the parent alkaloid but by its metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic metabolites.[2][3] These metabolites can form adducts with cellular macromolecules, leading to cytotoxicity, oxidative stress, and apoptosis. Understanding the toxicological profile of specific PAs like this compound is crucial for risk assessment and the development of potential therapeutic interventions.
This document provides detailed application notes and protocols for establishing and utilizing animal models to study the toxicity of this compound, with a focus on liver injury.
Animal Models for this compound Toxicity Studies
The most commonly used animal models for studying the toxicity of PAs are rodents, particularly rats and mice, due to their well-characterized physiology and genetics, ease of handling, and the availability of established experimental procedures.[4][5]
Species Selection:
-
Rats: The rat is the preferred species for general toxicity studies, including the assessment of acute oral toxicity according to OECD guidelines.[6] Sprague-Dawley and Wistar rats are commonly used strains. Rats are sensitive to PA-induced hepatotoxicity and can develop liver lesions comparable to those seen in humans.
-
Mice: Mouse models, such as BALB/c or C57BL/6, are also frequently used, especially for mechanistic studies, given the availability of transgenic strains that can help elucidate specific pathways of toxicity.[7]
Quantitative Toxicological Data (Representative PAs)
Due to the absence of a definitive oral LD50 value for this compound in rodents, the following table summarizes the acute oral LD50 values for other common PAs to provide a reference range for dose-finding studies.
| Pyrrolizidine Alkaloid | Animal Model | LD50 (Oral) | Reference |
| Monocrotaline | Rat | 66 mg/kg | [4] |
| Retrorsine | Rat | 42 mg/kg | [8] |
| Lasiocarpine | Rat | 150 mg/kg | [9] |
Experimental Protocols
Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol is designed to estimate the acute oral toxicity of this compound and to identify the dose range causing significant adverse effects.
Objective: To determine the acute toxicity of this compound following a single oral dose.
Materials:
-
This compound (or a well-characterized extract containing a known concentration of this compound)
-
Vehicle for administration (e.g., distilled water, 0.5% carboxymethylcellulose)
-
8-12 week old female Sprague-Dawley rats (nulliparous and non-pregnant)
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatization: House the animals in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to the experiment, with free access to standard rodent chow and water.
-
Fasting: Withhold food overnight before dosing. Water should be available ad libitum.
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations. The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1 mL/100 g of body weight.[6]
-
Dosing:
-
Weigh each animal and calculate the individual dose volume.
-
Administer the this compound solution/suspension by oral gavage.
-
Start with a group of 3 animals at a single dose level (e.g., a dose estimated from the LD50 of related PAs, such as 50 mg/kg).
-
-
Observation:
-
Observe the animals closely for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record mortality, time of death, and body weight at least weekly.
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) and record any pathological changes.
-
Collect blood for clinical chemistry analysis (see below) and organs (especially the liver) for histopathological examination.
-
Induction of Hepatic Sinusoidal Obstruction Syndrome (HSOS)
This protocol describes the induction of liver injury characteristic of PA toxicity for mechanistic studies.
Objective: To induce HSOS in mice or rats for the study of the pathogenesis of this compound-induced liver injury.
Materials:
-
This compound
-
Vehicle for administration
-
8-10 week old male C57BL/6 mice or Sprague-Dawley rats
-
Equipment for blood collection (e.g., retro-orbital sinus, cardiac puncture)
-
Centrifuge for serum separation
-
Reagents for liver function tests (ALT, AST, ALP, Bilirubin)
-
Formalin (10%) for tissue fixation
-
Materials for histopathological processing (paraffin, microtome, H&E stain)
Procedure:
-
Animal Preparation: Acclimatize animals as described in the acute toxicity protocol.
-
Dosing Regimen:
-
Acute Model: Administer a single high dose of this compound (e.g., 50-100 mg/kg, based on preliminary dose-finding studies) via oral gavage or intraperitoneal injection.
-
Sub-acute/Chronic Model: Administer lower doses of this compound (e.g., 10-30 mg/kg) daily or several times a week for a period of 1 to 4 weeks.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of toxicity and record body weights.
-
At predetermined time points (e.g., 24h, 48h, 72h for acute models; weekly for sub-acute models), euthanize a subset of animals.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with saline and then fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another portion in liquid nitrogen for molecular and biochemical analyses.
-
-
Biochemical Analysis:
-
Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin as markers of liver damage.
-
-
Histopathological Analysis:
-
Process the formalin-fixed liver tissue for paraffin embedding.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope for characteristic features of HSOS, including sinusoidal congestion, endothelial cell damage, hemorrhage, and centrilobular necrosis.
-
Visualization of Pathways and Workflows
Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The following diagram illustrates a plausible signaling pathway for hepatotoxicity induced by PAs like this compound, based on current understanding of their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. aavac.com.au [aavac.com.au]
- 4. Monocrotaline | C16H23NO6 | CID 9415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Retrorsine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lasiocarpine | C21H33NO7 | CID 5281735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Techniques for Europine Research
Introduction
Europine is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a key target for the development of new cancer therapeutics.[1]
These application notes provide detailed protocols for utilizing cell culture-based assays to characterize the in vitro efficacy and mechanism of action of this compound. The described methodologies are fundamental for preclinical drug discovery and are tailored for researchers, scientists, and drug development professionals.[4][5][6] The protocols cover essential techniques including the maintenance of cancer cell lines, assessment of cell viability and proliferation, and analysis of target protein modulation.
I. General Protocol for Cancer Cell Line Culture
Maintaining healthy, proliferating cell cultures is fundamental to obtaining reliable and reproducible data. This protocol provides a general guideline for the culture of adherent human cancer cell lines, such as MCF-7 (breast adenocarcinoma) or A549 (lung carcinoma).
Materials:
-
Cell Line: e.g., A549 lung carcinoma cells
-
Complete Growth Medium: DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
75 cm² tissue culture flasks
-
15 mL conical tubes
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Class II Biosafety Cabinet
Procedure:
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a 75 cm² tissue culture flask.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Cell Maintenance and Passaging:
-
Examine the cells daily under a microscope. Passage the cells when they reach 80-90% confluency.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
-
Seed new 75 cm² flasks at a density of 2 x 10⁶ viable cells in 15 mL of complete growth medium.
-
Typically, subculture adherent cells every 2-3 days.[7]
-
II. Experimental Protocols for this compound Characterization
A. Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Cultured cancer cells (e.g., A549)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells as described in the general protocol.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
After incubation, carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value.
-
B. Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.[12][13][14] This protocol details the steps to analyze the effect of this compound on the phosphorylation of Akt (at Ser473) and S6 Ribosomal Protein (at Ser235/236), key downstream markers of the PI3K/Akt/mTOR pathway.
Materials:
-
Cultured cancer cells (e.g., A549) in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[15]
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate[15]
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2-4 hours.
-
Aspirate the medium and wash cells twice with ice-cold PBS.[15]
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[15]
-
Collect the supernatant (total protein extract).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt), diluted in blocking buffer, overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 10 minutes each.[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels and ensure equal loading, the membrane can be stripped and re-probed with antibodies for total Akt, total S6, and a loading control like β-actin.
-
Perform densitometry analysis on the bands using image analysis software.
-
III. Data Presentation
Quantitative data should be summarized in a clear and concise format.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| A549 | Lung Carcinoma | 1.25 |
| MCF-7 | Breast Adenocarcinoma | 0.85 |
| PC-3 | Prostate Cancer | 2.50 |
| U-87 MG | Glioblastoma | 0.60 |
Fictional data for illustrative purposes.
Table 2: Densitometry Analysis of Western Blot Results in A549 Cells
| Treatment | p-Akt (Ser473) / Total Akt | p-S6 (Ser235/236) / Total S6 |
| Vehicle Control | 1.00 | 1.00 |
| This compound (0.1 µM) | 0.65 | 0.70 |
| This compound (1.0 µM) | 0.20 | 0.25 |
| This compound (10 µM) | 0.05 | 0.08 |
Fictional data normalized to vehicle control, for illustrative purposes.
IV. Visualizations: Pathways and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Detailed workflow for the MTT cell viability assay.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 6. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Europine as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Europine as a chemical standard in analytical applications. This compound is a pyrrolizidine alkaloid (PA) used as a reference material for the qualitative and quantitative analysis of PAs in various matrices, including food, herbal products, and animal feed. Due to the potential hepatotoxicity of unsaturated PAs, regulatory bodies worldwide have set stringent limits on their presence in consumer products, making accurate analytical standards crucial for compliance and safety assessment.[1][2][3]
Properties of this compound
This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. As a chemical standard, it is typically supplied in a crystalline form or as a solution in a specified solvent.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (2R)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid, [(1R,7aR)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl ester |
| CAS Number | 570-19-4 |
| Molecular Formula | C₁₆H₂₇NO₅ |
| Molecular Weight | 313.39 g/mol |
| Appearance | Crystalline solid |
| Purity | Typically ≥99.5% for use as a reference standard[4] |
| Storage | Store at 2-8°C, protected from light |
Applications
This compound is primarily used as a reference standard in chromatographic methods for the:
-
Identification and Quantification of Pyrrolizidine Alkaloids: In food products such as honey, tea, herbs, and spices.[1][5][6]
-
Quality Control of Herbal Medicinal Products: To ensure they do not contain harmful levels of PAs.[1]
-
Research: In toxicological studies and metabolism research.
Experimental Protocols
The following protocols describe the preparation of standard solutions and a common analytical method for the determination of this compound and other pyrrolizidine alkaloids.
Accurate preparation of standard solutions is critical for quantitative analysis.
-
Stock Solution (100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol in a calibrated volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8°C in a tightly sealed, light-protected vial.
-
-
Working Standard Solutions (e.g., 1 µg/mL):
-
Dilute the stock solution with methanol or the initial mobile phase composition to prepare a series of working standards at desired concentrations.
-
These solutions are used to construct a calibration curve for quantification.
-
This method is suitable for the sensitive and selective determination of this compound and other PAs in complex matrices like tea, honey, and milk.[6]
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
Table 2: UHPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | See Table 3 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 9.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
-
Mass Spectrometry Conditions:
Table 4: MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 314.2 | 120.1 | 30 | 20 |
| 314.2 | 138.1 | 30 | 15 |
-
Sample Preparation (Example for Herbal Tea):
-
Weigh 2 g of the homogenized tea sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).
-
Wash the cartridge with 5 mL of water.
-
Elute the PAs with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.
-
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The linearity of the method should be evaluated, with a correlation coefficient (r²) of ≥ 0.99 being acceptable.
The performance of the analytical method should be validated according to relevant guidelines (e.g., ICH, SANTE).[6]
Table 6: Typical Method Validation Parameters for PA Analysis in Food Matrices [6]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | 0.995 - 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.015 – 0.75 µg/kg |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.05 – 2.5 µg/kg |
| Accuracy (Recovery) | 70 - 120% | 65 - 112% |
| Precision (RSD) | ≤ 20% | < 15% |
Visualizations
The following diagram illustrates the general workflow for the analysis of pyrrolizidine alkaloids using a chemical standard.
This diagram outlines the key parameters assessed during the validation of an analytical method for PAs.
References
- 1. Pyrrolizidine Alkaloid Standards | Phytolab [phytolab.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 4. This compound hydrochloride, CAS No. 570-19-4 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - France [carlroth.com]
- 5. Analysis of pyrrolizidine alkaloids and isomers as per EU specifications - Eurofins Scientific [eurofins.de]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Europine for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Europine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in numerous plant species. Due to their potential hepatotoxicity, mutagenicity, and carcinogenicity, the detection and quantification of PAs like this compound in food, feed, and herbal products are of significant regulatory importance.[1][2][3][4] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of this compound and other PAs by GC can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column.[5]
To overcome these challenges, a derivatization step is typically required to convert the polar functional groups of this compound into less polar, more volatile, and more thermally stable derivatives.[6][7][8] Silylation, the replacement of active hydrogen atoms in hydroxyl (-OH) groups with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for this purpose.[8][9][10] This application note provides a detailed protocol for the silylation of this compound for subsequent GC-MS analysis, based on established methods for pyrrolizidine alkaloids and other polyhydroxylated compounds.
Principle of Silylation
Silylation involves the reaction of a compound containing an active hydrogen, such as an alcohol, with a silylating reagent.[9] For this compound, the hydroxyl groups are the primary sites of derivatization. The reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the hydrogen of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group. This modification increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[9][11] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating reagent, especially for sterically hindered hydroxyl groups.[9]
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is a general procedure for the extraction of pyrrolizidine alkaloids from plant matrices.
Materials:
-
Dried and ground plant material
-
0.1 M Sulfuric acid
-
Ammonia solution (25%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh 1-5 g of the homogenized, dried plant material into a centrifuge tube.
-
Add 20 mL of 0.1 M sulfuric acid and extract by shaking or sonication for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction of the plant residue with another 20 mL of 0.1 M sulfuric acid.
-
Combine the supernatants and adjust the pH to 9-10 with ammonia solution.
-
Extract the aqueous solution three times with 20 mL of dichloromethane by vigorous shaking.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent like pyridine or acetonitrile for derivatization.
Derivatization Protocol: Silylation of this compound
This is a representative protocol for the silylation of this compound. Optimization of reaction time and temperature may be necessary depending on the specific sample matrix and analytical instrumentation.[9]
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Pyridine (anhydrous) or other aprotic solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer 100 µL of the reconstituted sample extract into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as moisture can deactivate the silylating reagent.[9]
-
Add 50 µL of anhydrous pyridine to the dried extract.
-
Add 100 µL of BSTFA (or a mixture of BSTFA + 1% TMCS) to the vial. The silylating reagent should be in excess to ensure complete derivatization.[9]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of silylated this compound. Optimization will be required for specific instruments and columns.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.[12] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Solvent Delay | 5 minutes |
Data Presentation
The following table summarizes hypothetical quantitative data for two different silylation methods for this compound analysis to illustrate how such data should be presented. Actual experimental data would need to be generated to populate this table.
| Derivatization Method | Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| BSTFA in Pyridine | This compound-TMS | 18.5 | 0.5 | 1.5 | 92.3 | 4.8 |
| BSTFA + 1% TMCS in Pyridine | This compound-TMS | 18.5 | 0.3 | 1.0 | 95.1 | 3.5 |
Visualizations
Chemical Derivatization of this compound
Caption: Silylation of this compound with BSTFA.
Experimental Workflow for this compound Analysis by GC-MS
Caption: Workflow for this compound Analysis.
Conclusion
Derivatization by silylation is a crucial step for the reliable analysis of this compound by GC-MS. The protocol provided, based on established chemical principles, offers a robust starting point for researchers. By converting this compound into a more volatile and thermally stable trimethylsilyl derivative, this method enhances chromatographic performance and allows for sensitive and accurate quantification. The presented workflow and parameters should be optimized for specific laboratory conditions and sample matrices to achieve the best analytical results.
References
- 1. Quantitative analysis of total retronecine esters-type pyrrolizidine alkaloids in plant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. jfda-online.com [jfda-online.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation of Europine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the isolation of Europine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO) of significant interest in toxicological and pharmacological research. This compound N-oxide is predominantly found in plant species of the Heliotropium and Trichodesma genera.[1] The protocols detailed below are based on established methodologies for the extraction and purification of PANOs from plant matrices, emphasizing solvent extraction followed by solid-phase extraction (SPE) for cleanup.
Introduction
This compound N-oxide (C₁₆H₂₇NO₇, Molar Mass: 345.39 g/mol ) is the N-oxide form of the pyrrolizidine alkaloid this compound. In many producing plants, the N-oxide form is more abundant than the corresponding tertiary base.[2][3] Studies on various Heliotropium species have shown that PANOs can constitute more than 94% of the total pyrrolizidine alkaloid content, with levels ranging from 0.5% to 5% of the plant's dry weight.[2][3] The isolation of pure this compound N-oxide is crucial for accurate toxicological assessment, development of analytical standards, and investigation of its potential pharmacological properties.
The protocols herein describe a robust method for isolating this compound N-oxide, beginning with extraction from dried plant material and followed by a purification strategy designed to isolate the highly polar N-oxide.
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloid Mixture from Plant Material
This protocol outlines the initial extraction of the total alkaloid content, including this compound N-oxide, from dried and powdered plant material.
1. Sample Preparation:
-
Aerial parts of the plant (e.g., Heliotropium europaeum) should be air-dried in a well-ventilated area away from direct sunlight or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder using a mechanical grinder to maximize the surface area for efficient solvent extraction.
2. Solvent Extraction:
-
Weigh 10-20 g of the homogenized and dried plant powder into a suitable flask.
-
Add 100-200 mL of an acidic aqueous solution, typically 0.05 M sulfuric acid. The acidic medium converts the alkaloids into their salt form, enhancing their solubility in the aqueous phase.
-
Agitate the mixture using a mechanical shaker or sonicate for 30-60 minutes at room temperature.
-
Separate the extract from the plant residue by centrifugation at approximately 3800 x g for 10-15 minutes, followed by filtration.
-
Repeat the extraction process on the plant residue two more times with fresh acidic solution to ensure exhaustive extraction.
-
Combine the supernatants from all extractions. This combined liquid is the crude acidic extract.
Protocol 2: Purification of this compound N-oxide using Solid-Phase Extraction (SPE)
This protocol details the cleanup and concentration of this compound N-oxide from the crude acidic extract using a strong cation-exchange (SCX) cartridge. This method is highly effective for isolating both PANOs and their corresponding tertiary bases.
1. SPE Cartridge Conditioning:
-
Use a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of the extraction solution (0.05 M sulfuric acid). Do not allow the sorbent bed to dry out between steps.
2. Sample Loading:
-
Load the crude acidic extract onto the conditioned SCX cartridge at a steady flow rate of 1-2 mL/min. The protonated alkaloids, including this compound N-oxide, will be retained by the negatively charged sorbent.
3. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interfering compounds.
-
Follow with a wash of 5 mL of methanol to remove non-polar impurities. Discard the washings.
4. Elution:
-
Elute the retained alkaloids from the cartridge with 5-10 mL of a basic methanolic solution. A common and effective eluent is 2.5% ammonia in methanol. This deprotonates the alkaloids, releasing them from the sorbent.
-
Collect the eluate, which now contains the purified mixture of alkaloids.
5. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for subsequent analysis by techniques such as LC-MS.
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound N-oxide.
Data Presentation
The following tables summarize quantitative data related to the isolation of this compound N-oxide and other relevant pyrrolizidine alkaloid N-oxides (PANOs).
Table 1: this compound N-oxide Content in Heliotropium Species
| Plant Species | Plant Part | This compound N-oxide Content (% of Total PAs) | Total PA Content (% of Dry Weight) | Citation(s) |
| H. rotundifolium | Aerial Parts | 60 - 83% | 0.5 - 5% | [2][3] |
| H. suaveolens | Aerial Parts | 43 - 57% | 0.5 - 5% | [2][3] |
| H. europaeum | Flowers & Stems | Comparable to Heliotrine N-oxide | 0.5 - 5% | [2][3] |
Table 2: Recovery Rates of PANOs Using Different Solid-Phase Extraction (SPE) Methods
| SPE Sorbent | Analyte | Recovery Rate (%) | Citation(s) |
| Strong Cation-Exchange (SCX) | Representative PANOs | 80 - 100% | [4] |
| Nano-Zirconium-Silicate | This compound N-oxide | 55% | |
| Reversed-Phase C18 | This compound N-oxide | 35% |
Metabolic Activation Signaling Pathway
Pyrrolizidine alkaloid N-oxides like this compound N-oxide are generally considered less toxic than their tertiary amine counterparts. However, following ingestion, they can be reduced to the parent pyrrolizidine alkaloid (e.g., this compound) by gut microflora or liver enzymes. The resulting tertiary amine then undergoes metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which are potent electrophiles. These reactive metabolites can bind to cellular macromolecules, such as DNA, forming DNA adducts. This adduct formation is a critical step in the initiation of the genotoxic, hepatotoxic, and carcinogenic effects associated with these alkaloids.
Diagram of Metabolic Activation and Genotoxicity
References
Troubleshooting & Optimization
Technical Support Center: Europine Extraction and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of Europine.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Extraction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the alkaloids. | - Ensure thorough grinding of the plant material to a fine powder. - Increase the duration or intensity of sonication or homogenization. - Consider using a more aggressive mechanical lysis method. |
| Inappropriate Solvent System: The solvent is not effectively solubilizing this compound and its N-oxide form. | - Use a polar solvent such as methanol or ethanol, acidified with a weak acid (e.g., 0.05 M H₂SO₄ or 2% formic acid) to improve the extraction of protonated alkaloids.[1][2][3] - For this compound N-oxide, which is more polar, ensure the solvent system has a sufficiently high aqueous component. | |
| Insufficient Extraction Time or Temperature: The solvent has not had enough contact time or the temperature is too low for efficient extraction. | - Increase the extraction time (e.g., maceration for 24 hours). - Gently heat the mixture (e.g., 40-60°C) to improve extraction efficiency, but be cautious of potential degradation at higher temperatures.[4] | |
| Degradation of this compound or its N-oxide: The target compounds are degrading during the extraction process. | - Avoid high temperatures and prolonged exposure to strong acids or bases. - Store extracts at low temperatures (4°C) and protect from light to minimize degradation. | |
| Suboptimal Plant Material: The concentration of this compound in the plant material is naturally low. | - The concentration of pyrrolizidine alkaloids (PAs) in Heliotropium europaeum can vary depending on the season and plant part.[5] Seedlings and seeds often have higher concentrations.[5][6] |
Purification Troubleshooting (Column Chromatography/SPE)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Other PAs | Inappropriate Stationary Phase: The selected column packing (e.g., silica, C18) is not providing adequate resolution. | - For Solid-Phase Extraction (SPE), C18 cartridges are commonly used for PA purification.[2] - For column chromatography, silica gel is often used. The choice of stationary phase should be guided by the polarity of the target and impurities. |
| Incorrect Mobile Phase Composition: The solvent system is either too polar or not polar enough, leading to co-elution. | - Optimize the mobile phase gradient. For reversed-phase chromatography (C18), a gradient of water (with a modifier like formic acid or ammonium formate) and a polar organic solvent (e.g., methanol or acetonitrile) is typically used. - For normal-phase chromatography (silica), a non-polar solvent (e.g., chloroform or dichloromethane) with an increasing amount of a polar modifier (e.g., methanol, sometimes with ammonia) is common. | |
| This compound Elutes in the Wash Steps | Wash Solvent is Too Strong: The polarity of the wash solvent is too high, causing premature elution of the target compound. | - Decrease the polarity of the wash solvent. For example, if using a methanol/water gradient on a C18 column, increase the percentage of water in the wash steps. |
| Low Recovery of this compound After Elution | Incomplete Elution: The elution solvent is not strong enough to displace this compound from the column. | - Increase the polarity of the elution solvent. For a C18 column, this would mean increasing the percentage of the organic solvent. For a silica column, increase the proportion of the polar modifier. |
| Irreversible Adsorption: this compound is strongly and irreversibly binding to the stationary phase. | - This can sometimes occur with highly active silica gel. Consider deactivating the silica gel with a small amount of water or triethylamine before packing the column. | |
| Degradation on the Column: The stationary phase is causing the degradation of this compound. | - Silica gel can be acidic and may cause degradation of certain compounds. Using a neutral or basic alumina column, or a deactivated silica gel, can be an alternative. | |
| Presence of Non-PA Impurities in the Final Product | Ineffective Initial Cleanup: The crude extract was not sufficiently cleaned before loading onto the column. | - Perform a liquid-liquid extraction (acid-base extraction) on the crude extract before chromatographic purification to remove fats, waxes, and other non-alkaloidal compounds. |
| Co-elution with Impurities: Impurities have similar chromatographic behavior to this compound. | - Further optimize the chromatographic method (e.g., shallower gradient, different solvent system, or a different type of column). - Consider a secondary purification step using a different chromatographic technique (e.g., ion-exchange chromatography). |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound from Heliotropium europaeum?
Acidified methanol or ethanol is generally recommended for the extraction of pyrrolizidine alkaloids like this compound.[1][4] The addition of a weak acid, such as formic acid or sulfuric acid, helps to protonate the alkaloids, increasing their solubility in the polar solvent.[2][3]
2. How can I extract both this compound and its N-oxide form efficiently?
This compound N-oxide is more polar than this compound. To extract both forms, a moderately polar solvent system is required. Acidified aqueous methanol is a good choice as it can solubilize both the free base and the more polar N-oxide.[1]
3. My this compound yield is consistently low. What are the most likely reasons?
Several factors could contribute to low yields:
-
Incomplete extraction: Ensure your plant material is finely ground and you are using an appropriate solvent and extraction technique.
-
Degradation: PAs can be sensitive to heat and pH extremes. Avoid high temperatures and harsh chemical conditions during extraction and workup.
-
Loss during purification: Your purification protocol may not be optimized. This compound could be eluting prematurely during wash steps or remaining on the column.
-
Low natural abundance: The concentration of this compound in your plant material may be inherently low. The alkaloid content in Heliotropium europaeum can vary based on the plant's age and growing conditions.[5]
4. How can I confirm the purity of my final this compound sample?
High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a Diode-Array Detector (DAD) is a common method to assess purity.[7] The presence of a single, sharp peak at the expected retention time and the correct mass-to-charge ratio would indicate a high degree of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.
5. What are the common degradation products of this compound to watch out for?
During extraction and purification, the N-oxide form can be reduced to the tertiary base (this compound). Hydrolysis of the ester linkages can also occur, especially under acidic or basic conditions, which would break down this compound into its necine base and necic acids.
Quantitative Data Summary
The following table summarizes the quantitative data on the pyrrolizidine alkaloid content in Heliotropium europaeum.
| Plant Part | Total Pyrrolizidine Alkaloid Content (% of dry weight) | Relative Abundance of Major PAs | Reference |
| Seeds | 0.28% | This compound, Heliotrine, Supinine, Heleurine, Lasiocarpine, 7-angelylheliotrine (N-oxides constitute 92.86% of total PAs) | [6] |
| Above-ground parts (seedling stage) | >2.2% | This compound, Heliotrine, Lasiocarpine (N-oxides predominate, >95% of total) | [5] |
| Above-ground parts (pre-senescence) | <0.5% | This compound, Heliotrine, Lasiocarpine (N-oxides predominate, >95% of total) | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Heliotropium europaeum
This protocol is a general guideline for the extraction of this compound and other pyrrolizidine alkaloids.
-
Sample Preparation:
-
Dry the plant material (Heliotropium europaeum) at 40-50°C to a constant weight.
-
Grind the dried material to a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material into a flask.
-
Add 100 mL of 0.05 M sulfuric acid in 50% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Alternatively, macerate the mixture for 24 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper.
-
Collect the filtrate and re-extract the plant material with another 50 mL of the extraction solvent.
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol is suitable for the cleanup of the crude extract.
-
Sample Preparation:
-
Dissolve the crude extract in 10 mL of 0.05 M sulfuric acid.
-
Adjust the pH to approximately 8-9 with dilute ammonia solution.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Wash with 5 mL of 20% methanol in water to remove moderately polar impurities.
-
-
Elution:
-
Elute the this compound and other PAs with 10 mL of methanol.
-
Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
The resulting residue contains the purified PA fraction and can be further purified by preparative HPLC if necessary.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. bfr.bund.de [bfr.bund.de]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Europine and Related Pyrrolizidine Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Europine and other pyrrolizidine alkaloids (PAs). The guidance provided is based on established principles of organic synthesis and literature on structurally related compounds, given the limited availability of direct protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a pyrrolizidine alkaloid, which is an ester of a necine base and a specific necic acid.[1][2] The synthesis, therefore, is conceptually divided into two main parts: the synthesis of the necine base (a retronecine-type core) and the synthesis of the necic acid, followed by their esterification. As detailed protocols for this compound are scarce, a common approach is the semi-synthesis from a more readily available necine base, like retronecine, which is then esterified with the desired necic acid side-chain.[3][4]
Q2: What are the main challenges in synthesizing pyrrolizidine alkaloids like this compound?
A2: The primary challenges include:
-
Stereocontrol: The necine base contains multiple chiral centers, making stereoselective synthesis difficult.
-
Low Yields: Esterification reactions, particularly with sterically hindered alcohols like the necine base, can result in low yields due to equilibrium limitations.[5][6][7]
-
Side Reactions: The presence of multiple reactive functional groups can lead to undesired side products.
-
Purification: The polar nature of these alkaloids can make purification by standard chromatographic methods challenging.
Q3: Are there any specific safety precautions to consider when working with this compound?
A3: Yes. Pyrrolizidine alkaloids as a class are known for their potential hepatotoxicity (liver damage) and other toxic effects.[8][9] All handling of these compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Esterification Step | 1. Equilibrium: The esterification reaction is reversible, and the presence of water byproduct can shift the equilibrium back to the reactants.[5][10] 2. Steric Hindrance: The hydroxyl groups on the necine base can be sterically hindered, slowing down the reaction. 3. Reagent Decomposition: The reagents may be degrading under the reaction conditions. | 1. Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent to remove water as it forms.[5] 2. Use a More Reactive Acid Derivative: Convert the carboxylic acid to a more reactive form, such as an acid chloride or anhydride, to drive the reaction to completion.[5] 3. Catalyst Choice: Use an appropriate catalyst, such as a Lewis acid or a coupling agent like DCC or EDC with DMAP.[7] 4. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and solvent to find the optimal conditions. |
| Formation of Multiple Products | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials. 2. Side Reactions: Other functional groups on the necine base or necic acid may be reacting. 3. Epimerization: The stereochemistry at certain positions might be changing under the reaction conditions. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and determine the optimal time to stop it. 2. Protecting Groups: Use protecting groups for sensitive functional groups that are not involved in the desired reaction. 3. Milder Conditions: Explore milder reaction conditions (lower temperature, different catalyst) to avoid unwanted side reactions. |
| Difficulty in Product Purification | 1. Polarity: The product may be too polar for efficient separation on standard silica gel. 2. Co-elution: Impurities may have similar polarity to the desired product. | 1. Alternative Chromatography: Use a different stationary phase, such as alumina or reverse-phase silica. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to improve purity. 3. pH Adjustment: For amine-containing compounds, adjusting the pH of the aqueous phase during workup can help in separating basic impurities. |
Experimental Protocols
General Protocol for Semisynthetic Esterification of a Necine Base
This is a generalized procedure based on the synthesis of similar pyrrolizidine alkaloid esters.[3][4] Researchers must adapt this protocol based on the specific necic acid and safety considerations.
-
Preparation of the Acid Chloride:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the necic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add an excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride.
-
-
Esterification:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the necine base (e.g., retronecine) in an anhydrous solvent.
-
Cool the solution to 0 °C and add a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous solvent and add it dropwise to the necine base solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or another appropriate stationary phase.
-
Visualizations
Generalized Synthetic Workflow
References
- 1. This compound | C16H27NO6 | CID 5462451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Pyrrolizidine alkaloid analogues. Preparation of semisynthetic esters of retronecine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Europine Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability of Europine in solution.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly low assay results for this compound solution. | Degradation due to pH. this compound, like many ester-containing compounds, is susceptible to hydrolysis, which is often pH-dependent. | - Verify the pH of your solution. The optimal pH for stability should be determined empirically, but neutral to slightly acidic conditions (pH 4-6) are often preferable for similar compounds to minimize hydrolysis. - Use a buffered solution to maintain a stable pH. Select a buffer system that is compatible with your experimental setup and does not catalyze degradation. |
| Temperature-induced degradation. Higher temperatures can accelerate the rate of chemical degradation.[1] | - Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). - Minimize the time samples are kept at room temperature during experimental procedures. | |
| Oxidative degradation. Exposure to oxygen can lead to the degradation of sensitive molecules. | - Consider preparing solutions with degassed solvents. - For long-term storage, overlaying the solution with an inert gas (e.g., nitrogen or argon) can be beneficial. | |
| Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. Hydrolysis of the ester linkages in this compound is a likely degradation pathway, leading to the formation of new chemical entities. | - Characterize the degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to understand the degradation pathway. - Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate and identify potential degradation products.[2] |
| Incompatibility with excipients. Certain excipients in your formulation may be reacting with this compound.[3][4] | - Conduct compatibility studies with individual excipients. This involves preparing binary mixtures of this compound and each excipient and analyzing for degradation over time.[4][5] | |
| Visible changes in the solution (e.g., color change, precipitation). | Significant degradation or solubility issues. High levels of degradation can sometimes lead to colored byproducts. Precipitation may occur if the degradation products are less soluble. | - A visible change is a strong indicator of instability. Discard the solution and prepare a fresh batch under optimized conditions (pH, temperature, light protection). - Re-evaluate the solvent system to ensure adequate solubility of this compound and its potential degradation products. |
| Inconsistent results between experimental replicates. | Variable degradation due to inconsistent handling. Differences in light exposure, temperature, or time at room temperature between samples can lead to varying levels of degradation. | - Standardize all experimental procedures to ensure uniform handling of all samples. - Prepare fresh solutions for each experiment or use solutions from a single, well-characterized batch stored under validated stable conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: While specific data for this compound is limited, based on its structure as a pyrrolizidine alkaloid, the most probable degradation pathway is hydrolysis of its ester linkages. This reaction is typically catalyzed by acidic or basic conditions and leads to the cleavage of the molecule into its constituent necine base and necic acids.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at low temperatures, such as 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light. The use of a suitable, pH-controlled buffer is also recommended.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is expected to be highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds. The pH of minimum hydrolysis typically lies in the slightly acidic to neutral range for similar compounds. It is crucial to determine the optimal pH for your specific application through stability studies.
Q4: Should I be concerned about the photostability of this compound?
A4: Yes, photostability should be considered. Many organic molecules are susceptible to degradation upon exposure to light, especially UV light.[2] It is recommended to handle this compound solutions in a manner that minimizes light exposure, for example, by using amber vials or covering containers with aluminum foil.[1] Photostability studies, as outlined in ICH guideline Q1B, should be performed to quantify this effect.[6][7]
Q5: What analytical techniques are suitable for monitoring this compound stability?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique.[8][9] This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and monitoring the appearance of degradants over time.
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound Degradation
Objective: To determine the effect of pH on the degradation rate of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) at a high concentration.
-
Spike a small, known volume of the this compound stock solution into each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by diluting the aliquot in a mobile phase or a solvent that stabilizes the compound, and store at a low temperature if not analyzed immediately.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each pH to determine the pseudo-first-order degradation rate constant (k) from the slope of the line.
-
Plot the logarithm of k versus pH to generate the pH-rate profile.
Protocol 2: Drug-Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Select a range of common excipients that may be used in the formulation (e.g., lactose, microcrystalline cellulose, magnesium stearate, polysorbate 80).
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
For each binary mixture, prepare two sets of samples: one dry mix and one wet mix (by adding a small amount of water, e.g., 5-10% w/w, to simulate moisture).
-
Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C).
-
At predetermined time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color, clumping).
-
Analyze the samples by a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
Compare the stability of this compound in the presence of each excipient to the stability of this compound alone (as a control) under the same conditions. Significant degradation in the presence of an excipient indicates a potential incompatibility.[10]
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound instability.
References
- 1. mdpi.com [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. Drug-Excipient Compatibility Study in Pharmaceutical Formulation [m-pharmainfo.com]
- 4. scispace.com [scispace.com]
- 5. smearstoutcolumn.s3.amazonaws.com [smearstoutcolumn.s3.amazonaws.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Chemical and stability studies - Eurofins Scientific [eurofins.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Europine Detection in Complex Matrices
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the detection of Europine and other pyrrolizidine alkaloids (PAs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common and recommended methods for the detection and quantification of this compound, a pyrrolizidine alkaloid, are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS).[1][2] These methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of this compound in complex samples. For screening purposes, Enzyme-Linked Immunosorbent Assay (ELISA) can be a rapid and effective tool.[3][4][5][6]
Q2: Why is this compound often analyzed along with its N-oxide form?
A2: Plants produce pyrrolizidine alkaloids in two forms: the free base and the N-oxide. It is important to analyze both forms as N-oxides can be present in significant amounts in contaminated products and can be converted to the toxic free base form within the animal or human body.[7] Some analytical methods include a reduction step (e.g., using zinc) to convert the N-oxides to their corresponding free bases, allowing for the determination of the total PA content.[4][5][6]
Q3: What are the typical matrices in which this compound is found and analyzed?
A3: this compound is a secondary metabolite found in plants, particularly from the Boraginaceae, Asteraceae, and Fabaceae families.[8] As a result, it can contaminate various food and feed products. Common matrices that are tested for this compound contamination include:
Q4: What are the regulatory limits for this compound in food and feed?
A4: Regulatory bodies like the European Food Safety Authority (EFSA) have identified this compound as one of the key pyrrolizidine alkaloids to be monitored in food and feed.[1][7][11] Commission Regulation (EU) 2023/915 sets maximum levels for the sum of several PAs, including this compound, in various foodstuffs such as tea, herbs, cumin, and botanical food supplements.[11] It is crucial to consult the latest regulatory updates for specific maximum residue levels (MRLs) in your region and for the specific matrix you are analyzing.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound During Sample Preparation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inefficient Extraction | This compound and its N-oxide are polar compounds. Ensure you are using an appropriate extraction solvent. An acidic aqueous solution (e.g., 0.05 M sulfuric acid) is commonly used to extract PAs from plant and food matrices.[8][12] For some matrices, a mixture of water and methanol with an acid like formic acid may be effective.[9] |
| Poor Solid-Phase Extraction (SPE) Cleanup | The choice of SPE sorbent and elution solvent is critical. Cation-exchange cartridges are often used for PA cleanup.[12] If you are experiencing low recovery, the elution solvent may not be strong enough to release the analytes from the sorbent. A mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine has been shown to be an effective eluent.[12] |
| Analyte Degradation | Ensure that samples are stored properly to prevent degradation. For stock solutions, storage at -20°C is recommended. Minimize the exposure of samples and standards to light and high temperatures. |
| Incorrect pH during SPE | The pH of the sample load solution and the elution solvent can significantly impact the retention and elution of PAs on cation-exchange SPE columns. Ensure the pH of the sample extract is adjusted to be acidic before loading and that the elution solvent is basic enough to neutralize the charge on the analytes for efficient elution. |
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | Complex matrices like honey and herbal teas contain numerous compounds that can co-elute with this compound, causing ion suppression or enhancement.[10][13] To mitigate this, optimize the chromatographic separation to better resolve the analyte from interfering compounds.[12] |
| Insufficient Sample Cleanup | If matrix effects are severe, the sample cleanup procedure may need to be improved. Consider using a more selective SPE sorbent or adding an additional cleanup step. |
| High Sample Concentration | Injecting a highly concentrated extract can exacerbate matrix effects. Diluting the final extract before injection can often reduce ion suppression.[13] |
| Inappropriate Calibration Strategy | To compensate for matrix effects, it is highly recommended to use matrix-matched calibration standards.[8][13] This involves preparing your calibration standards in a blank matrix extract that is free of the analytes of interest. If a blank matrix is not available, the standard addition method can be used. |
Issue 3: Poor Chromatographic Peak Shape or Resolution
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incompatible Mobile Phase | The mobile phase composition is crucial for good chromatography. A common mobile phase for PA analysis consists of a gradient of water and acetonitrile or methanol with additives like formic acid or ammonium formate.[9][12] Ensure the pH of the mobile phase is appropriate for the analyte and the column. |
| Column Contamination | Complex matrices can lead to the accumulation of non-volatile compounds on the analytical column, resulting in poor peak shape and loss of resolution. Use a guard column and implement a column washing step after each analytical run to remove strongly retained matrix components. |
| Isomeric Interferences | Several PAs are isomers, which can be difficult to separate chromatographically.[1] Ensure your analytical column and chromatographic conditions are optimized for the separation of critical isomer pairs that may be present in your samples. |
Issue 4: Inconsistent Results with ELISA Screening
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cross-Reactivity | ELISA antibodies may exhibit cross-reactivity with other structurally related PAs, leading to an overestimation of the this compound concentration.[3] Be aware of the cross-reactivity profile of the specific ELISA kit you are using. |
| Matrix Interference | Components in the sample extract can interfere with the antibody-antigen binding in the ELISA. Ensure that the sample preparation protocol is validated for the specific matrix being tested to minimize these interferences. |
| Incorrect Sample Dilution | The concentration of the sample extract must fall within the linear range of the ELISA kit. Perform a dilution series to determine the optimal dilution factor for your samples. |
Data Summary Tables
Table 1: Recovery of this compound in Different Matrices
| Matrix | Analytical Method | Recovery (%) | Reference |
| Feed | LC-MS/MS | 84.1 - 112.9 | [12] |
| Honey | UHPLC-MS/MS | 64.5 - 103.4 | [1] |
| Milk | UHPLC-MS/MS | 65.2 - 112.2 | [1] |
| Tea | UHPLC-MS/MS | 67.6 - 107.6 | [1] |
| Honey | LC-MS/MS | 86 - 111 | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Honey, Milk, Tea | UHPLC-MS/MS | 0.015 - 0.75 | 0.05 - 2.5 | [1] |
| Plant Material | LC-MS/MS | - | < 0.05 | [2] |
| Plant-based foods, Honey | LC-MS/MS | - | 0.6 | |
| Feed | LC-MS/MS | - | 5 | [12] |
Key Experimental Protocols
Protocol 1: Sample Preparation for Plant Material (based on BfR-PA-Tee-1.0/2013)
-
Homogenization: Grind the plant material to a uniform particle size (e.g., 0.5 mm).
-
Extraction:
-
Weigh 2.0 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge for 10 minutes at approximately 3800 x g.
-
Collect the supernatant.
-
Repeat the extraction step on the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.[8]
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge.
-
Load an aliquot of the combined supernatant.
-
Wash the cartridge to remove interferences.
-
Elute the PAs with methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]
-
Protocol 2: Sample Preparation for Honey (QuPPe-like method)
-
Dissolution: Dissolve 5 g of honey in 10 mL of water.
-
Extraction:
-
Add 10 mL of 1% (v/v) formic acid in methanol.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the mixture for 5 minutes.
-
Analysis: Filter an aliquot of the supernatant for direct LC-MS/MS analysis.[9]
Visualized Workflows
Caption: General workflow for this compound analysis in plant material.
Caption: Simplified workflow for this compound analysis in honey.
References
- 1. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.wur.nl [research.wur.nl]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. bfr.bund.de [bfr.bund.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 11. measurlabs.com [measurlabs.com]
- 12. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Pesticide Levels in Honey and Pollen from Irish Honey Bee Colonies Using a Modified Dutch Mini-Luke Method with Gas and Liquid Chromatography–Tandem Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Europine Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Europine to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural organic compound classified as a pyrrolizidine alkaloid (PA). PAs are known for their potential toxicity and are produced by various plant species. Due to their chemical structure, PAs, including this compound, can be susceptible to degradation if not stored under appropriate conditions.
Q2: What are the primary degradation pathways for this compound?
This compound can degrade through several chemical pathways, primarily:
-
Hydrolysis: The ester linkages in the this compound molecule can be cleaved in the presence of water, especially under acidic or basic conditions. This breakdown results in the formation of the necine base and necic acids.
-
N-oxidation: The tertiary nitrogen atom in the pyrrolizidine core can be oxidized to form this compound N-oxide. While N-oxides are often considered detoxification products in biological systems, this transformation represents a chemical alteration of the parent compound.
-
Oxidation to Dehydropyrrolizidine Alkaloids (DHPAs): this compound can be oxidized to form reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids. These compounds are highly reactive and can bind to cellular macromolecules.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
To ensure the long-term stability of this compound, it is crucial to control environmental factors such as temperature, light, and humidity. The following table summarizes the recommended storage conditions based on general guidelines for chemical stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Deep-freeze) | Minimizes rates of all chemical reactions, including hydrolysis and oxidation.[1] |
| 2-8°C (Refrigerator) | Suitable for short to medium-term storage; significantly slows degradation compared to room temperature.[1] | |
| Light | Protect from light (e.g., store in amber vials or in the dark) | Prevents photodegradation, which can be initiated by exposure to UV or visible light.[2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation by displacing oxygen. |
| Container | Tightly sealed, airtight containers | Prevents exposure to moisture and atmospheric oxygen. |
Q4: How does pH affect the stability of this compound in solution?
The pH of a solution can significantly impact the stability of this compound, primarily by influencing the rate of hydrolysis. Both acidic and alkaline conditions can catalyze the breakdown of the ester linkages in the molecule. For many esters, a V-shaped pH-rate profile is observed, with maximum stability typically occurring in the slightly acidic to neutral pH range. To determine the optimal pH for your specific application, a pH-stability study is recommended.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Is the sample protected from light? Is it stored at the recommended temperature? Has it been exposed to air for extended periods? Compare your storage protocol with the recommendations in the FAQ section.
-
-
Possible Cause 2: Hydrolysis of this compound.
-
Solution: Check the pH of your sample and any solvents used. If working with aqueous solutions, ensure the pH is within a stable range for this compound (typically slightly acidic to neutral). Consider preparing solutions fresh before use.
-
-
Possible Cause 3: Oxidation.
-
Solution: If you suspect oxidation, try purging your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions. Store solutions under an inert atmosphere.
-
Problem: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause: Adsorption to the container surface.
-
Solution: Consider using silanized glass vials or polypropylene containers to minimize adsorption.
-
-
Possible Cause: Evaporation of the solvent.
-
Solution: Ensure that your container is tightly sealed. For long-term storage, consider using vials with PTFE-lined caps.
-
-
Possible Cause: Chemical degradation.
-
Solution: Refer to the degradation pathways and storage recommendations. Lowering the storage temperature and protecting the solution from light are the most effective first steps.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions.[8] A control sample should be stored under optimal conditions (-20°C, protected from light) for comparison.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1, 4, 12 hours).
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in the dark for a defined period (e.g., 1, 3, 7 days).
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][3] A dark control should be run in parallel.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify degradation products. Determine the percentage of degradation of this compound under each condition.
Protocol 2: Development of a Stability-Indicating Analytical Method
Objective: To develop and validate an analytical method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Method Selection: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and effective technique for the analysis of pyrrolizidine alkaloids.[9][10]
-
Chromatographic Conditions Optimization:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typically used. The gradient should be optimized to achieve good separation of this compound from any degradation peaks observed in the forced degradation study.
-
Detection: Use MS/MS detection in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for this compound and any identified degradation products.
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:[8]
-
Specificity: The ability to unequivocally assess this compound in the presence of its degradation products. This is demonstrated using the samples from the forced degradation study.
-
Linearity: The method should provide a linear response over a defined concentration range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
| Analytical Method | Typical Parameters |
| Technique | RP-HPLC-MS/MS |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Detection | ESI+ with MRM |
This technical support guide provides a starting point for ensuring the stability of your this compound samples. It is crucial to perform your own stability studies under your specific experimental conditions to establish appropriate storage and handling procedures.
References
- 1. Stabilizing divalent europium in aqueous solution using size-discrimination and electrostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pharmatutor.org [pharmatutor.org]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. database.ich.org [database.ich.org]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in Europine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of Europine, a pyrrolizidine alkaloid (PA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1][2][3] In the analysis of this compound, which is often conducted in complex matrices like herbal extracts, honey, or biological fluids, matrix effects are a significant challenge that can compromise the accuracy and reproducibility of results.[4][5]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: The most common method to quantitatively assess matrix effects is by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solvent.[2] This is often referred to as the "matrix factor" (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[2] A qualitative method involves post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank matrix extract will show a dip or rise in the analyte signal if matrix effects are present at the retention time of interfering compounds.
Q3: What are the common sources of matrix effects in the analysis of PAs like this compound?
A3: Common sources of matrix effects in the analysis of pyrrolizidine alkaloids include:
-
Endogenous matrix components: In herbal matrices, compounds like pigments, lipids, and other secondary metabolites can interfere.[6] In biological samples, phospholipids and salts are major contributors to matrix effects.[2]
-
Sample preparation reagents: Reagents used during extraction and cleanup can sometimes introduce interfering substances.
-
Chromatographic co-elution: Compounds with similar physicochemical properties to this compound may co-elute from the LC column and interfere with its ionization.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Dilute the sample or inject a smaller volume. | Symmetrical peak shape is restored. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Since this compound is a basic compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure good peak shape.[7] | Improved peak symmetry. |
| Column Contamination | Wash the column with a strong solvent or replace the guard column. | Baseline noise is reduced and peak shape improves. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase (e.g., HSS T3).[7] | Reduced peak tailing. |
Issue 2: Inconsistent or Low Recovery of this compound and its N-oxide
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction from Matrix | Optimize the extraction solvent. Acidic aqueous solutions (e.g., 0.05 M sulfuric acid) are effective for extracting both this compound and its more polar N-oxide form.[5][8] Sonication can also improve extraction efficiency.[8] | Increased recovery of both analytes. |
| Loss during Solid Phase Extraction (SPE) | Ensure proper conditioning of the SPE cartridge (typically a strong cation exchange, SCX, cartridge).[8] Optimize the wash and elution steps. A common elution solvent is ammoniated methanol (e.g., 2.5-5% ammonia in methanol).[8][9] | Higher and more consistent recovery. |
| Degradation of N-oxide | Avoid high temperatures during sample evaporation. Keep samples in the dark and at low temperatures to prevent degradation. | Improved stability and recovery of this compound N-oxide. |
Issue 3: High Signal Suppression or Enhancement
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Cleanup | Implement or optimize a Solid Phase Extraction (SPE) step. Strong Cation Exchange (SCX) SPE is highly effective at removing matrix interferences for basic compounds like PAs.[5][8] | Significant reduction in matrix effects. |
| Co-elution with Matrix Components | Modify the LC gradient to better separate this compound from interfering compounds. | This compound elutes in a region with minimal matrix effects. |
| Inappropriate Internal Standard (IS) | Use a stable isotope-labeled (SIL) internal standard for this compound if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. | Improved accuracy and precision of quantification. |
| Matrix Complexity | Prepare matrix-matched calibration standards. This involves spiking known concentrations of this compound into a blank matrix extract to create the calibration curve, which helps to compensate for consistent matrix effects.[5] | More accurate quantification in the presence of unavoidable matrix effects. |
Quantitative Data on Matrix Effects
The extent of matrix effects can vary significantly depending on the analyte, the matrix, and the sample preparation method. The following table summarizes reported matrix effects for pyrrolizidine alkaloids in various matrices.
| Matrix | Analyte(s) | Observed Matrix Effect (%) | Mitigation Strategy | Reference |
| Honey | 24 PAs | Signal Suppression/Enhancement | UHPLC-MS/MS with optimized sample prep | [4] |
| Milk | 24 PAs | Signal Suppression/Enhancement | UHPLC-MS/MS with optimized sample prep | [4] |
| Tea | 24 PAs | Signal Suppression/Enhancement | UHPLC-MS/MS with optimized sample prep | [4] |
| Various Plant-Based Foods & Honey | 35 PAs | -76% to +282% | SPE Clean-up (Oasis MCX) and Matrix-Matched Calibration | [5] |
| Wine | 6 Biogenic Amines | 74% to 107% (Signal Suppression/Enhancement) | HILIC-LC-MS/MS | [10] |
Experimental Protocols
Key Experiment: Solid Phase Extraction (SPE) for this compound from Herbal Matrices
This protocol is a general guideline based on common practices for PA extraction.[5][8][11]
1. Sample Preparation:
-
Weigh 1-2 g of homogenized and dried plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.[8]
-
Sonicate for 15-30 minutes.[8]
-
Centrifuge at approximately 3800 x g for 10 minutes.[8]
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
2. SPE Cartridge Conditioning:
-
Use a strong cation-exchange (SCX) cartridge (e.g., 150 mg, 6 mL).[5]
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[5] Do not allow the sorbent to dry.
3. Sample Loading:
-
Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
4. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar, non-basic interferents.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferents.
5. Elution:
-
Elute this compound and other PAs with 6 mL of 5% ammonia in methanol.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Winemaking Processes on the Formation of Biogenic Amines in Wine [mdpi.com]
- 11. bfr.bund.de [bfr.bund.de]
Technical Support Center: Enhancing Europine Detection Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Europine detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Europium in detection assays?
A1: Europium (Eu) chelates and nanoparticles offer significant advantages in various immunoassays due to their unique fluorescent properties. Key benefits include:
-
Enhanced Sensitivity: Europium's long fluorescence lifetime allows for time-resolved fluorescence (TRF) measurements, which significantly reduces background noise from auto-fluorescence and other short-lived emissions, leading to a better signal-to-noise ratio.[1]
-
High Quantum Yield: Europium chelates exhibit a large Stokes shift (a wide separation between excitation and emission wavelengths), which further minimizes background interference.[2][3]
-
Signal Stability: Europium chelates are resistant to photobleaching, meaning the fluorescent signal remains stable for extended periods, allowing for repeated measurements.[1]
-
Quantitative Capabilities: The high sensitivity and stability of Europium-based assays enable accurate and reproducible quantification of analytes, even at very low concentrations.[4][5]
Q2: What is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and how does it involve Europium?
A2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful assay technology that combines the principles of TRF with Förster Resonance Energy Transfer (FRET).[2][6][7] In a typical TR-FRET assay:
-
A donor fluorophore (commonly a Europium chelate) is excited by a light source.
-
If an acceptor fluorophore is in close proximity (typically within 10 nm), the excited Europium donor can transfer its energy to the acceptor.[6][8]
-
This energy transfer causes the acceptor to emit light at its specific wavelength.
-
By measuring the acceptor's emission after a time delay, background fluorescence is eliminated, resulting in a highly sensitive and specific signal.[7]
This technology is widely used in drug discovery for studying biomolecular interactions in a homogeneous "mix-and-read" format.[3][8]
Q3: How can I enhance the sensitivity of my Europium-based Lateral Flow Assay (LFA)?
A3: Enhancing the sensitivity of a Europium-based LFA involves optimizing several critical parameters:
-
Antibody Concentration: Systematically optimize the concentration of both the detection antibody conjugated to the Europium nanoparticles and the capture antibody immobilized on the test line.[4][5]
-
Nanoparticle Properties: Utilize Europium nanoparticles with a uniform size and shape to ensure assay reproducibility.[4] Their high surface-area-to-volume ratio allows for more effective immobilization of biomolecules, improving capture efficiency.[4]
-
Blocking: Implement an effective blocking step to prevent non-specific binding of the Europium-conjugated antibodies to the membrane.
-
Washing Steps: Ensure thorough washing to remove unbound reagents that can contribute to background signal.[9]
-
Incubation Time and Temperature: Optimize incubation times and temperatures to ensure sufficient time for binding reactions to occur without increasing non-specific interactions.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during Europium detection experiments.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive or overly dilute antibodies | Use fresh primary and secondary antibodies. Perform a dilution series to determine the optimal antibody concentration.[9] |
| Insufficient incubation time | Increase the incubation time to allow for complete binding. Refer to the manufacturer's protocol for recommended times. |
| Poor transfer of proteins (in Western Blots) | Verify the transfer efficiency using a protein stain like Ponceau S. Optimize transfer time and voltage.[9] |
| Incorrect buffer composition | Ensure that buffers do not contain reagents that can interfere with the detection chemistry (e.g., sodium azide with HRP-conjugated antibodies). |
| Degraded protein sample | Use fresh samples and add protease inhibitors to prevent degradation.[9] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody.[9] |
| Insufficient blocking | Increase the blocking time and/or try a different blocking agent (e.g., BSA, non-fat milk).[9] |
| Inadequate washing | Increase the number and duration of wash steps to effectively remove unbound antibodies.[9] |
| Non-specific binding of secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Contaminated buffers or reagents | Use fresh, high-purity reagents and clean glassware to prepare all solutions.[9] |
Problem 3: Non-Specific Bands (in Western Blots)
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | Reduce the primary antibody concentration.[9] |
| Presence of protein isoforms or splice variants | Consult the literature to see if multiple bands are expected for your protein of interest.[9] |
| Antibody cross-reactivity | Use a more specific monoclonal antibody or affinity-purified polyclonal antibodies.[9] |
| Protein aggregation | Boil the protein sample in SDS-PAGE sample buffer for a longer duration (e.g., 10 minutes) before loading onto the gel to disrupt multimers.[9] |
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) for various Europium-based detection methods, demonstrating their high sensitivity.
| Assay Type | Analyte | Limit of Detection (LOD) | Reference |
| Lateral Flow Assay (LFA) | Human IgG | 0.04 ng/mL | [4][5] |
| LFA | Olaquindox (OLA) | 0.067 ng/mL | [11] |
| LFA | Quinocetone (QCT) | 0.017 ng/mL | [11] |
| LFA | 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | 0.099 ng/mL | [11] |
| Western Blot | Glutathione S-transferase (GST) | Sub-picogram | [1] |
| Fluorescence Detection | Tetracycline (TC) | ~5.8 nM | [12] |
Experimental Protocols & Workflows
General Workflow for Enhancing LFA Sensitivity
The following diagram illustrates a systematic approach to optimizing a Europium-based Lateral Flow Assay for enhanced sensitivity.
Signaling Pathway of a TR-FRET Assay
This diagram depicts the energy transfer mechanism in a Europium-based Time-Resolved Fluorescence Resonance Energy Transfer assay.
Troubleshooting Logic Flowchart for Weak/No Signal
This flowchart provides a logical sequence of steps to troubleshoot a weak or absent signal in a Europium-based assay.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. columbiabiosciences.com [columbiabiosciences.com]
- 3. columbiabiosciences.com [columbiabiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Sensitivity of Lateral Flow Assay with Europium Nanoparticles for Accurate Human IgG Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription [mdpi.com]
- 9. scienceimaging.se [scienceimaging.se]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Europium Nanoparticle-Based Lateral Flow Strip Biosensors for the Detection of Quinoxaline Antibiotics and Their Main Metabolites in Fish Feeds and Tissues [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Europine Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Europine quantification experiments.
Troubleshooting Guide
Encountering issues during your this compound quantification? This guide provides a structured approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Column Contamination: Buildup of matrix components on the column frit or packing material.[1] | - Flush the column: Use a strong solvent to wash the column.[1]- Install an in-line filter: This can remove particulate matter before it reaches the column.[1]- Optimize sample clean-up: Employ Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1] |
| Inappropriate Injection Solvent: Using a solvent stronger than the mobile phase can cause peak distortion.[1] | - Solvent Matching: Ensure the injection solvent is the same as or weaker than the initial mobile phase. | |
| Column Void: Dissolution of silica packing material due to high pH of the mobile phase.[1] | - Use a pH-resistant column: Select a column stable at the required pH range. | |
| Inconsistent Retention Time | Mobile Phase Issues: Changes in mobile phase composition or pH. | - Prepare fresh mobile phase: Buffers should be replaced every 24-48 hours to prevent microbial growth and degradation.[1]- Ensure proper mixing: Thoroughly mix mobile phase components. |
| LC System Leaks: Fluctuations in pump pressure due to loose fittings. | - System Check: Inspect the LC system for any leaks and ensure all connections are secure. | |
| Low Signal Intensity or Sensitivity | Matrix Effects: Co-eluting matrix components suppressing the ionization of this compound.[2][3] | - Improve Sample Preparation: Optimize the SPE cleanup to remove interfering compounds.[4]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[2]- Dilute the Sample: This can reduce the concentration of interfering matrix components.[2] |
| Ion Source Contamination: Buildup of non-volatile salts and other contaminants in the mass spectrometer's ion source. | - Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. | |
| Suboptimal MS Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature. | - Optimize MS Conditions: Perform a tuning of the mass spectrometer to determine the optimal parameters for this compound. | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction efficiency between samples.[5] | - Use an Internal Standard: Add a stable isotope-labeled (SIL) internal standard for this compound early in the sample preparation process to account for variability.[5] |
| Instrument Instability: Fluctuations in the LC-MS system's performance. | - System Equilibration: Allow the LC-MS system to equilibrate sufficiently before starting the analytical run. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended method for extracting this compound from complex matrices?
A1: The most common and effective method for extracting pyrrolizidine alkaloids (PAs) like this compound from various matrices is an acidic extraction followed by Solid Phase Extraction (SPE) for cleanup.[4][6] A typical procedure involves extracting the sample with a dilute acid, such as sulfuric acid, and then passing the extract through a strong cation exchange SPE cartridge.[2][6][7]
Q2: I'm observing significant matrix effects. How can I mitigate them?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis of complex samples.[2][3] To mitigate these effects, you can:
-
Optimize Sample Cleanup: A robust SPE protocol is crucial to remove interfering matrix components.[4]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix.[2]
-
Dilute Your Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering substances.[2]
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
Chromatography
Q3: What type of HPLC/UHPLC column is suitable for this compound analysis?
A3: A reversed-phase C18 column is commonly used for the separation of pyrrolizidine alkaloids.[7] The specific choice of column will depend on the complexity of your sample matrix and the desired separation efficiency.
Q4: My chromatographic peaks are tailing. What could be the cause?
A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column contamination, or extra-column effects.[1] To address this, you can:
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain the desired ionization state of this compound.
-
Clean or Replace the Column: If the column is contaminated, flushing it with a strong solvent or replacing it may be necessary.[1]
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are properly made to reduce dead volume.[1]
Mass Spectrometry
Q5: What are the typical MS parameters for this compound quantification?
A5: For sensitive and selective quantification of this compound, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is recommended.[7] You will need to optimize the precursor ion (the protonated molecule [M+H]⁺) and at least two product ions for confident identification and quantification. The specific voltages and gas flows should be optimized for your instrument.
Q6: Why is the use of an internal standard important for accurate quantification?
A6: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variations that can occur during sample preparation, injection, and ionization.[5] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process, leading to more accurate and precise results.[5]
Method Validation
Q7: What are the key parameters to consider when validating a this compound quantification method according to European guidelines?
A7: According to European guidelines, the key validation parameters for an analytical method include:
-
Accuracy: The closeness of the measured value to the true value.[8][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.[8][9]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a definite range.[8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general methodology for the quantification of this compound in a complex matrix. It should be optimized and validated for your specific application.
| Step | Procedure | Details |
| 1. Sample Preparation | Extraction | 1. Weigh 1-2 g of the homogenized sample into a centrifuge tube.[6]2. Add an internal standard (e.g., this compound-d4).3. Add 20 mL of 0.05 M sulfuric acid.[11]4. Vortex or sonicate for 15-30 minutes.[11]5. Centrifuge at 4000-5000 g for 10 minutes.[6][11]6. Collect the supernatant. |
| Solid Phase Extraction (SPE) | 1. Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.[6]2. Load the supernatant onto the cartridge.3. Wash the cartridge with water and then methanol to remove interferences.4. Elute this compound with a solution of 5% ammonium hydroxide in methanol. | |
| Evaporation and Reconstitution | 1. Evaporate the eluate to dryness under a gentle stream of nitrogen.2. Reconstitute the residue in a suitable volume of the initial mobile phase. | |
| 2. LC-MS/MS Analysis | LC Conditions | Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).Mobile Phase A: 0.1% Formic acid in water.Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.Gradient: A suitable gradient to separate this compound from other matrix components.Flow Rate: 0.2-0.4 mL/min.Injection Volume: 5-10 µL. |
| MS/MS Conditions | Ionization Mode: Positive Electrospray Ionization (ESI+).[7]Scan Type: Multiple Reaction Monitoring (MRM).Precursor Ion: [M+H]⁺ for this compound.Product Ions: At least two specific product ions for quantification and confirmation.Collision Energy and other parameters: Optimize for the specific instrument. | |
| 3. Data Analysis | Quantification | - Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.- Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. waters.com [waters.com]
- 7. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Analytical Method Validation: Ensuring Quality and Consistency in Pharma Labs [webofpharma.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Animal Dosing Protocols for Europine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Europine to establish animal models of liver injury. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal models?
This compound is a hepatotoxic pyrrolizidine alkaloid (PA). PAs are naturally occurring plant toxins that, when ingested, are metabolized by cytochrome P450 enzymes in the liver into highly reactive pyrrolic derivatives.[1][2][3] These metabolites readily bind to cellular proteins and DNA, causing significant cellular damage, particularly to hepatocytes and liver sinusoidal endothelial cells.[4][5][6] This predictable, dose-dependent hepatotoxicity makes this compound a valuable tool for inducing and studying various forms of drug-induced liver injury (DILI), including hepatic sinusoidal obstruction syndrome (HSOS), fibrosis, and cirrhosis in a controlled research setting.[1][2]
Q2: What is the primary mechanism of this compound-induced liver injury?
The toxicity of this compound is not caused by the parent compound itself but by its metabolic activation in the liver.[2][3] The key steps are:
-
Metabolic Activation: Cytochrome P450 enzymes (CYPs) in the liver oxidize this compound to dehydropyrrolizidine alkaloids (DHPAs), which are reactive pyrrolic esters.[2][6]
-
Adduct Formation: These highly reactive DHPAs act as alkylating agents, forming covalent bonds (adducts) with cellular macromolecules like proteins and DNA.[5]
-
Cellular Damage: The formation of these adducts disrupts cellular function, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death (necrosis and apoptosis).[6][7] This damage primarily affects hepatocytes and sinusoidal endothelial cells, leading to the characteristic features of PA-induced liver injury.[4]
Q3: What are the typical histopathological findings in this compound-induced liver injury?
The hallmark of acute, high-dose PA toxicity is hepatic sinusoidal obstruction syndrome (HSOS), previously known as veno-occlusive disease (VOD).[1] Key histological features include:
-
Sinusoidal dilation and congestion.
-
Damage and detachment of sinusoidal endothelial cells.
-
Centrilobular (perivenular) necrosis and hemorrhage.[8]
-
Hepatocyte ballooning and necrosis.[9]
Chronic, lower-dose administration can lead to the development of liver fibrosis, cirrhosis, and potentially tumors.[2][10] Histological examination may also reveal bile duct hyperplasia and karyomegaly (enlarged cell nuclei).[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate shortly after administration | Dose too high: The administered dose may exceed the LD50 for the specific animal strain and route. | Review the dosing tables below. Start with a lower dose and perform a dose-response study to determine the optimal dose for your model. |
| Incorrect route of administration: Some routes (e.g., intravenous) can lead to more rapid and severe toxicity. | Ensure the chosen administration route is appropriate for the intended model (acute vs. chronic) and matches established protocols.[11] | |
| Vehicle toxicity or incompatibility: The vehicle used to dissolve this compound may have its own toxic effects or may increase the bioavailability of this compound unexpectedly. | Use a well-tolerated, sterile vehicle such as saline or a low percentage of DMSO in saline. Always run a vehicle-only control group.[12] | |
| Inconsistent or no signs of liver injury (e.g., normal ALT/AST levels) | Dose too low: The dose may be insufficient to induce detectable liver damage. | Increase the dose in a stepwise manner. Refer to the dosing tables for guidance. |
| Poor solubility or stability of this compound solution: If this compound is not fully dissolved or degrades before injection, the effective dose will be lower than intended. | Ensure the this compound solution is freshly prepared and fully dissolved. Protect from light if necessary. Consider the use of a co-solvent like DMSO at a low, non-toxic concentration. | |
| Incorrect timing of endpoint analysis: Liver injury markers take time to develop. Acute injury markers like ALT/AST may peak at 24-48 hours post-dosing. | Conduct a time-course study to determine the optimal time point for assessing liver injury for your specific model and dose.[1] | |
| Animal strain/species resistance: There can be significant species and strain differences in susceptibility to PA toxicity due to variations in metabolic enzyme activity.[13] | Review the literature for data on the specific strain you are using. If possible, switch to a more susceptible strain. Rats are generally less susceptible to acetaminophen-induced injury than mice, a principle that may extend to other hepatotoxins.[14] | |
| Variable results between animals in the same group | Inaccurate dosing: Small variations in injection volume can lead to significant differences in the mg/kg dose, especially in small animals like mice. | Use precise injection techniques and appropriate syringe sizes. Ensure all personnel are properly trained.[12] |
| Differences in animal health or stress levels: Underlying health issues or stress can affect an animal's response to a hepatotoxin. | Ensure all animals are properly acclimatized and housed in a low-stress environment. Monitor for any signs of illness prior to dosing. | |
| Fasting state: Whether an animal is fed or fasted can impact the activity of metabolic enzymes and alter the toxic response. | Standardize the feeding protocol for all animals in the study. |
Quantitative Data Summary
The following tables provide a summary of reported lethal doses for this compound and general guidelines for injection volumes in common laboratory animals. These values should be used as a starting point for dose-finding studies.
Table 1: Reported Lethal Dose (LD50) of this compound
| Species | Route of Administration | LD50 |
| Rat | Oral | 25 mg/kg |
| Mouse | Intraperitoneal | 48 mg/kg |
Data sourced from RTECS (Registry of Toxic Effects of Chemical Substances).[1]
Table 2: General Guidelines for Maximum Injection Volumes
| Species | Subcutaneous (mL/kg) | Intramuscular (mL/site) | Intraperitoneal (mL/kg) | Intravenous (mL/kg, slow) | Oral (gavage) (mL/kg) |
| Mouse | 5-10 | 0.05 | 10 | 5 | 10 |
| Rat | 5-10 | 0.1 | 10 | 5 | 10 |
These are general guidelines; volumes may need to be adjusted based on the specific substance and vehicle used. Always justify volumes in your animal use protocol.[15]
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound for parenteral administration.
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% Saline for injection
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder needed.
-
Initial Dissolution: In a sterile container (e.g., a sterile microcentrifuge tube), dissolve the weighed this compound powder in a small volume of sterile DMSO. For example, to prepare a 10 mg/mL stock, you can dissolve 10 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
-
Dilution with Saline: Aseptically draw the this compound-DMSO stock solution into a sterile syringe.
-
Final Dilution: Slowly add the stock solution to the required volume of sterile 0.9% saline to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally ≤5% v/v) to avoid vehicle-induced toxicity.
-
Sterilization: Draw the final solution into a new sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, sealed vial.[16]
-
Labeling and Storage: Label the vial with the compound name, concentration, preparation date, and expiration date (should be used immediately or within 24 hours if stored at 2-8°C).[17] Always prepare fresh solutions for each experiment to ensure stability and potency.
Protocol 2: Induction of Acute Liver Injury in Mice
Objective: To induce a model of acute, dose-dependent hepatotoxicity.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Fasting: Fast the mice for 6-12 hours prior to this compound administration to synchronize metabolic states, but allow free access to water.
-
Dosing: Administer a single intraperitoneal (IP) injection of this compound, prepared as described in Protocol 1. A starting dose could be in the range of 20-40 mg/kg. A control group should receive an equivalent volume of the vehicle (e.g., 5% DMSO in saline).
-
Monitoring: Monitor the animals closely for signs of toxicity, such as lethargy, ruffled fur, and abdominal swelling.
-
Endpoint Analysis (24-48 hours post-injection):
-
Anesthetize the mice and collect blood via cardiac puncture for serum analysis.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as primary indicators of hepatocellular injury.[5]
-
Perform euthanasia and collect the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (H&E staining).[18]
-
Snap-freeze another portion in liquid nitrogen for molecular or biochemical analyses (e.g., measurement of pyrrole-protein adducts, gene expression).
-
Protocol 3: Induction of Chronic Liver Fibrosis in Rats
Objective: To induce a progressive liver fibrosis model.
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (150-200 g) for at least one week.
-
Dosing Regimen: Administer this compound via oral gavage or IP injection twice weekly for 4-8 weeks. The dose for a chronic model will be significantly lower than for an acute model (e.g., starting at 5-10 mg/kg). A "two-hit" model using a higher initial dose followed by lower maintenance doses can also be effective.[1]
-
Monitoring: Monitor animal body weight and clinical signs of distress weekly.
-
Endpoint Analysis (at the end of the study period):
-
Collect blood for serum liver enzyme analysis (ALT, AST).
-
Euthanize the animals and collect the liver.
-
Perform histopathological analysis on formalin-fixed, paraffin-embedded liver sections using stains such as Masson's trichrome or Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
Analyze liver tissue for markers of fibrosis such as hydroxyproline content or expression of genes like α-SMA and TGF-β1.[1]
-
Visualizations
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
Caption: General workflow for in vivo studies of this compound-induced liver injury.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Characterization of liver injury induced by a pyrrolizidine alkaloid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathology of flupirtine-induced liver injury: a histological and clinical study of six cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. downstate.edu [downstate.edu]
- 13. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The conversion of the pyrrolizidine alkaloid retrorsine to pyrrolic derivatives in vivo and in vitro and its acute toxicity to various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Europine Toxicity: A Comparative Analysis of In Vivo and In Vitro Data
A guide for researchers, scientists, and drug development professionals.
Europine, a pyrrolizidine alkaloid (PA) found in various plant species, is recognized for its potential toxicity. Understanding the toxicological profile of this compound is crucial for risk assessment and in the development of therapeutic agents. This guide provides a comparative overview of the available in vivo and in vitro toxicity data for this compound, alongside detailed experimental protocols and mechanistic insights.
Executive Summary
Direct comparative analysis of in vivo and in vitro toxicity for this compound is challenging due to a notable lack of specific in vivo lethal dose (LD50) data in publicly available literature. However, in vitro studies provide valuable insights into its cytotoxic potential. This compound, like other toxic pyrrolizidine alkaloids, requires metabolic activation in the liver to exert its toxic effects. This activation, primarily mediated by cytochrome P450 enzymes, leads to the formation of reactive metabolites that can cause cellular damage, including hepatotoxicity and genotoxicity.
Data Presentation: Quantitative Toxicity Comparison
| Assay Type | Compound | Cell Line | Endpoint | Result | Reference |
| In Vitro | This compound | Not Specified | IC50 | 7.9 µM | [2] |
| In Vivo (General PA Range) | Pyrrolizidine Alkaloids | Rat | LD50 | 34-300 mg/kg | [1] |
Note: The IC50 value represents the concentration of a substance that inhibits a specific biological or biochemical function by 50%. The LD50 value is the dose of a substance required to kill 50% of a test population. The lack of a specific LD50 for this compound highlights a significant data gap in its toxicological profile.
Mechanism of Toxicity: Bioactivation is Key
The toxicity of this compound and other unsaturated pyrrolizidine alkaloids is not inherent to the parent molecule but results from its metabolic activation, primarily in the liver.[3][4][5] The key steps in this process are:
-
Metabolic Activation: Cytochrome P450 enzymes, particularly CYP3A4 in humans, oxidize the pyrrolizidine alkaloid to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[2][5]
-
Cellular Damage: These reactive metabolites are electrophilic and can readily bind to cellular macromolecules such as proteins and DNA, forming adducts.[6][7]
-
Toxic Outcomes: The formation of these adducts can lead to cytotoxicity, genotoxicity, and carcinogenicity, with the liver being the primary target organ.[7][8]
Mandatory Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Signaling Pathway: this compound Metabolic Activation and Toxicity
Caption: Metabolic activation of this compound leading to cellular toxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol for Pyrrolizidine Alkaloids)
This protocol is a generalized procedure based on common practices for assessing the cytotoxicity of pyrrolizidine alkaloids in a human liver cell line.
1. Cell Culture:
-
Cell Line: Human hepatocellular carcinoma cells (HepG2) are commonly used due to their liver origin and metabolic capabilities.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Procedure:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired test concentrations.
-
Cell Treatment: The culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium alone) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. Cytotoxicity Assessment (MTT Assay Example):
-
Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The absorbance values are converted to percentage cell viability relative to the vehicle control.
-
A dose-response curve is generated by plotting cell viability against the logarithm of the this compound concentration.
-
The IC50 value is calculated from the dose-response curve using non-linear regression analysis.
Conclusion
The available data strongly suggest that this compound possesses cytotoxic properties, which are manifested after metabolic activation in the liver. The primary mechanism of toxicity involves the formation of reactive pyrrolic metabolites that damage cellular components. While in vitro assays provide a quantitative measure of this cytotoxicity, the absence of specific in vivo LD50 data for this compound remains a critical knowledge gap. Further in vivo studies are necessary to fully characterize the toxicological profile of this compound and to establish a comprehensive risk assessment for human exposure. Researchers should exercise caution when working with this compound and consider its potential for hepatotoxicity and genotoxicity.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Europine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Europine, a pyrrolizidine alkaloid (PA) of toxicological concern, is critical in drug development, food safety, and botanical research. The selection of an appropriate analytical method is paramount for obtaining reliable data. This guide provides a comprehensive comparison of the primary analytical techniques used for this compound analysis, supported by available experimental data for pyrrolizidine alkaloids. It also outlines detailed experimental protocols and a general workflow for the cross-validation of these methods.
Data Presentation: Comparison of Analytical Methods for Pyrrolizidine Alkaloid Analysis
The following table summarizes the quantitative performance data for the most common analytical methods used for the analysis of pyrrolizidine alkaloids, including this compound. The data presented is a synthesis of findings from various studies and provides a comparative overview of the methods' capabilities.
| Performance Metric | UHPLC-MS/MS | HPLC-ESI-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg[1] | 0.1 µg RE/kg (Honey)[2] | Method-dependent, often higher than LC-MS methods |
| Limit of Quantitation (LOQ) | 0.05–2.5 µg/kg[1] | 0.3 µg RE/kg (Honey)[2] | Method-dependent, often higher than LC-MS methods |
| Linearity | High (R² > 0.99 typical) | High (R² > 0.99 typical) | Good, but may be affected by derivatization |
| Accuracy (Recovery) | 64.5–112.2% in various matrices[1] | Not explicitly stated for this compound | Dependent on extraction and derivatization efficiency |
| Precision (RSD) | < 15% (intraday and interday)[1] | Not explicitly stated for this compound | Generally good, but can be variable |
| Specificity | High, with mass spectrometric detection | High, with mass spectrometric detection | High, with mass spectrometric detection |
| Sample Throughput | High | Moderate | Lower, due to sample preparation |
| Derivatization Required | No | No | Yes, for volatility[3] |
Note: RE = Retronecine Equivalents. Data for UHPLC-MS/MS is based on a study analyzing 24 PAs in various food matrices[1]. Data for HPLC-ESI-MS/MS is from a study on honey and culinary herbs[2]. GC-MS data is generally less available for PAs due to the preference for LC-MS techniques[3].
Mandatory Visualization
Experimental Workflow for Cross-Validation
The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound.
A general workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is considered the "golden standard" for the analysis of pyrrolizidine alkaloids due to its high sensitivity, selectivity, and throughput.[3]
a. Sample Preparation (General)
-
Extraction: Weigh a homogenized sample (e.g., 1-5 g) and add an acidic extraction solvent (e.g., 0.1 M sulfuric acid).
-
Homogenization: Homogenize the sample with the solvent using a high-speed blender or sonicator.
-
Centrifugation: Centrifuge the extract to separate the solid and liquid phases.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a conditioned SPE cartridge (e.g., C18 or a strong cation exchange cartridge) to remove interfering matrix components.
-
Elution: Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions
-
UHPLC Column: A reversed-phase column (e.g., C18, 1.7 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with two solvents is common:
-
Solvent A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).
-
Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its N-oxide are monitored.
High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
This method is very similar to UHPLC-MS/MS but typically uses a conventional HPLC system with slightly larger column particle sizes.
a. Sample Preparation
The sample preparation protocol is largely the same as for UHPLC-MS/MS, involving acidic extraction, centrifugation, and SPE cleanup.
b. Chromatographic and Mass Spectrometric Conditions
-
HPLC Column: A reversed-phase column (e.g., C18, 3-5 µm particle size).
-
Mobile Phase: Similar to UHPLC-MS/MS, a gradient of water and an organic solvent (acetonitrile or methanol) with modifiers is used.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Ionization and Mass Spectrometry: ESI in positive mode coupled with a tandem mass spectrometer operating in MRM mode.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is less frequently used for PA analysis because these compounds are generally not volatile and require a derivatization step to increase their volatility and thermal stability.[3]
a. Sample Preparation and Derivatization
-
Extraction and Cleanup: Follow a similar extraction and cleanup procedure as for LC-MS methods.
-
Derivatization: The cleaned extract is subjected to a derivatization reaction. Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl groups in this compound), using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out at an elevated temperature.
b. Chromatographic and Mass Spectrometric Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization Source: Electron Ionization (EI) is typically used.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer can be used. For quantification, Selected Ion Monitoring (SIM) mode is employed on a single quadrupole instrument, while MRM is used on a tandem mass spectrometer.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the cross-validation process, emphasizing the comparison of key performance characteristics.
Comparison of validation parameters for different analytical methods.
References
A Comparative Analysis of Europine Content in Boraginaceae Species for Researchers and Drug Development Professionals
For immediate release
A comprehensive review of europine, a notable pyrrolizidine alkaloid (PA), across various plant species within the Boraginaceae family reveals significant variations in its concentration, highlighting the importance of precise analytical quantification for risk assessment and potential therapeutic development. This guide provides a comparative analysis of this compound content, detailing the experimental protocols for its quantification and illustrating the analytical workflow.
Pyrrolizidine alkaloids are secondary metabolites produced by plants as a defense mechanism against herbivores.[1][2] However, their presence in the food chain and herbal medicines is a significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3] this compound is a frequently studied PA found within the Boraginaceae family.[3] Understanding its distribution and concentration is crucial for researchers, scientists, and drug development professionals.
Quantitative Comparison of this compound Content
The concentration of this compound, primarily in its N-oxide form, varies considerably among different species of the Boraginaceae family and even between different organs of the same plant. The following table summarizes the quantitative data on this compound-N-oxide content in several Heliotropium species. While this compound is known to be present in other Boraginaceae genera such as Symphytum (comfrey), Echium (viper's bugloss), and Cynoglossum (hound's tongue), specific quantitative data for this compound in these species is less commonly reported, with studies often focusing on the total pyrrolizidine alkaloid content.[1][4][5]
| Plant Species | Plant Part | This compound-N-oxide Concentration (µg/g dry weight) | Reference |
| Heliotropium europaeum | Root | 10,500 ± 2,100 | Shimshoni et al., 2021 |
| Stem | 6,200 ± 1,300 | Shimshoni et al., 2021 | |
| Leaf | 7,600 ± 1,500 | Shimshoni et al., 2021 | |
| Flower | 16,100 ± 3,200 | Shimshoni et al., 2021 | |
| Heliotropium rotundifolium | Root | 1,800 ± 400 | Shimshoni et al., 2021 |
| Stem | 3,300 ± 700 | Shimshoni et al., 2021 | |
| Leaf | 3,800 ± 800 | Shimshoni et al., 2021 | |
| Flower | 7,200 ± 1,400 | Shimshoni et al., 2021 | |
| Heliotropium suaveolens | Root | 3,400 ± 700 | Shimshoni et al., 2021 |
| Stem | 6,000 ± 1,200 | Shimshoni et al., 2021 | |
| Leaf | 7,100 ± 1,400 | Shimshoni et al., 2021 | |
| Flower | 12,800 ± 2,600 | Shimshoni et al., 2021 |
Data is presented as mean ± standard error.
Experimental Protocols for this compound Quantification
The quantification of this compound and other pyrrolizidine alkaloids is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6] The following is a detailed methodology based on established protocols for the analysis of PAs in plant matrices.
1. Sample Preparation and Extraction
-
Grinding: Dried plant material (roots, stems, leaves, or flowers) is finely ground to a homogenous powder.
-
Extraction: A known quantity of the powdered sample (e.g., 100 mg) is extracted with an acidic aqueous solution (e.g., 0.1% formic acid in water) to ensure the protonation of the alkaloids and enhance their solubility. The extraction is typically performed using ultrasonication or shaking for a specified period (e.g., 60 minutes) to ensure efficient extraction.
-
Centrifugation: The mixture is then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to separate the solid plant material from the liquid extract.
-
Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through a conditioned SPE cartridge (e.g., C18) to remove interfering compounds. The cartridge is washed with a non-polar solvent to remove lipids and other non-polar impurities, and then the PAs are eluted with a suitable solvent (e.g., methanol).
2. LC-MS/MS Analysis
-
Chromatographic Separation: The purified extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The separation of this compound and other PAs is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC/UHPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its N-oxide are monitored.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of this compound.
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the analytical process and the context of pyrrolizidine alkaloids, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nwcb.wa.gov [nwcb.wa.gov]
- 6. Pyrrolizidine alkaloids in borage (Borago officinalis): Comprehensive profiling and development of a validated LC-MS/MS method for quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of Europine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the biological activity of europine, a pyrrolizidine alkaloid (PA), and structurally similar compounds has been published today. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the cytotoxic effects of these compounds, supported by quantitative data and experimental methodologies. The publication aims to offer a clear perspective on the structure-activity relationships within this class of alkaloids, notorious for their potential hepatotoxicity.
Pyrrolizidine alkaloids are a large group of natural toxins produced by various plant species. Their presence as contaminants in herbal remedies, teas, and honey poses a significant health risk to humans and livestock, primarily targeting the liver.[1] Understanding the varying degrees of toxicity among different PAs is crucial for risk assessment and the development of potential therapeutic applications. This guide focuses on this compound and compares its biological activity with other PAs, including heliotrine, lasiocarpine, monocrotaline, and senecionine.
Comparative Cytotoxicity of this compound and Related Pyrrolizidine Alkaloids
The primary biological activity of concern for unsaturated pyrrolizidine alkaloids is their cytotoxicity, which is a result of metabolic activation in the liver.[2] The differing potencies of these compounds are often evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) serving as key quantitative measures of their activity. The data summarized below has been compiled from various studies employing different hepatic cell lines.
| Compound | Type of Pyrrolizidine Alkaloid | Cell Line | Exposure Time | IC50 / EC50 (µM) | Reference(s) |
| This compound | Monoester | HepG2-CYP3A4 | 72 h | 200 - 500 | |
| Heliotrine | Monoester | Human Liver | - | 52.4 | |
| Lasiocarpine | Open-chain Diester | HepG2-CYP3A4 | 24 h | 12.6 | |
| Monocrotaline | Macrocyclic Diester | HepG2-CYP3A4 | 72 h | 200 - 500 | |
| Senecionine | Macrocyclic Diester | HepG2-CYP3A4 | 24 h | 26.2 | |
| Retrorsine | Macrocyclic Diester | HepaRG | 24 h | - | [3] |
| Echimidine | Open-chain Diester | HepG2-CYP3A4 | 24 h | ~30-40 | |
| Riddelliine | Macrocyclic Diester | HepG2-CYP3A4 | 24 h | ~40-50 |
Experimental Protocols
The following is a generalized protocol for a common in vitro cytotoxicity assay used to determine the IC50/EC50 values of pyrrolizidine alkaloids.
Cell Viability Assay (MTT or CCK-8 Assay)
1. Cell Culture and Seeding:
-
Human hepatoma cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For cytotoxicity assays, cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[4]
2. Compound Preparation and Treatment:
-
A stock solution of the pyrrolizidine alkaloid is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the complete culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with solvent) is also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
4. Cell Viability Assessment:
-
For MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals. A solubilization solution is then added to dissolve the crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
For CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for 1-4 hours. The reagent is bioreduced by cellular dehydrogenases to a colored formazan product. The absorbance is measured at a wavelength of 450 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The toxicity of unsaturated pyrrolizidine alkaloids is initiated by their metabolic activation by cytochrome P450 enzymes in the liver. This process generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to widespread cellular damage.[2]
The downstream effects of this initial insult involve the activation of several key signaling pathways, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest.
The formation of DNA and protein adducts triggers a cascade of cellular stress responses, including the activation of the DNA damage response (DDR) pathway. This can lead to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[5] If the damage is too extensive, the cell will undergo apoptosis.
References
- 1. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Methods for Europine Analysis in Honey
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of europine, a hepatotoxic pyrrolizidine alkaloid (PA), in honey. The presence of PAs in honey is a significant food safety concern due to their potential carcinogenicity and genotoxicity. Accurate and reliable analytical methods are therefore essential for monitoring and risk assessment. This document details the performance of the most widely accepted method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discusses the applicability of Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also addressed to clarify its limited suitability for this specific analysis.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound detection in honey depends on various factors, including the required sensitivity, selectivity, sample throughput, and the purpose of the analysis (e.g., screening vs. confirmation).
| Method | Principle | Intended Use | Key Performance Characteristics |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | Confirmatory analysis and quantification | High sensitivity (LOD/LOQ in the low µg/kg range), high selectivity, excellent accuracy and precision. |
| ELISA | Immunoassay based on antigen-antibody reaction | High-throughput screening | Rapid, cost-effective, suitable for a large number of samples. Detection capability is typically higher than LC-MS/MS. |
| HPLC-UV | Chromatographic separation with UV absorbance detection | Not suitable for trace-level quantification of this compound | Lacks the required sensitivity and selectivity for detecting this compound at toxicologically relevant concentrations in a complex matrix like honey. |
Quantitative Performance Data
The following table summarizes the typical performance characteristics of LC-MS/MS and ELISA methods for the analysis of pyrrolizidine alkaloids in honey. It is important to note that performance can vary between laboratories and specific instrument setups.
| Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.015 - 0.30 µg/kg[1] | Detection capability < 25 µg/kg for groups of PAs[2] |
| Limit of Quantification (LOQ) | 0.05 - 1.00 µg/kg[1] | Not typically used for precise quantification |
| Recovery | 80.6% - 114.5%[3] | Semi-quantitative results |
| Repeatability (RSDr) | 2.3% - 14.6%[3] | N/A |
| Reproducibility (RSDR) | 4.9% - 17.7%[3] | N/A |
| **Linearity (R²) ** | ≥ 0.99[4] | N/A |
Experimental Protocols
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmatory analysis and quantification of this compound in honey due to its high sensitivity and selectivity.
Sample Preparation (Solid-Phase Extraction - SPE)
A common and effective method for extracting and cleaning up PAs from the complex honey matrix is Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) sorbent.
-
Sample Dissolution: Weigh 10 g of homogenized honey into a 50 mL centrifuge tube. Dissolve the honey in 30 mL of 0.05 M sulfuric acid by shaking for 30 minutes.[5]
-
Centrifugation: Centrifuge the sample solution at 3,800 x g for 10 minutes to remove solid particles.[5]
-
SPE Cartridge Conditioning: Condition an SCX SPE cartridge by passing 9 mL of methanol followed by 9 mL of 0.05 M sulfuric acid.[3]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 12 mL of water followed by 12 mL of methanol to remove interfering substances.[3]
-
Elution: Elute the PAs from the cartridge with 12 mL of a solvent mixture consisting of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.2 mL of water and 0.2 mL of methanol.[3]
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the LC-MS/MS system.[3]
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 reversed-phase column is typically used for the separation of PAs.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.2% formic acid in water and B) a mixture of methanol and acetonitrile (1:1, v/v) is often employed.[6]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of this compound and other PAs.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and cost-effective screening method that can be used to test a large number of honey samples for the presence of PAs. It is important to note that available ELISA kits are often designed to detect groups of PAs rather than being specific to this compound.
General ELISA Protocol
-
Sample Preparation: Honey samples are typically diluted with a buffer provided in the ELISA kit. A zinc reduction step can be included to detect both the free base and N-oxide forms of PAs.[2]
-
Assay Procedure: The assay is performed in a microtiter plate pre-coated with antibodies. The sample extract, along with an enzyme-conjugated PA, is added to the wells.
-
Competition: The PAs in the sample compete with the enzyme-conjugated PA for binding to the antibodies on the plate.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color.
-
Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of PAs in the sample.
Mandatory Visualizations
Caption: General workflow for the analysis of this compound in honey using LC-MS/MS.
Caption: Decision-making flowchart for selecting an analytical method for PA analysis in honey.
References
- 1. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | MDPI [mdpi.com]
- 2. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bfr.bund.de [bfr.bund.de]
- 6. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Europine Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) or proficiency test (PT) for the quantification of europine in a biological matrix, such as human plasma. Given the absence of publicly available data from a formal inter-laboratory comparison for this compound, this document presents a hypothetical study. The provided experimental data is illustrative, reflecting typical performance characteristics of validated LC-MS/MS methods for similar small molecules.
The objective of such a comparison is to assess the reliability and comparability of analytical results among different laboratories.[1] This process is crucial for standardizing methodologies and ensuring data quality in multi-site studies, including clinical trials and research collaborations.[1][2]
Hypothetical Inter-Laboratory Comparison Study Design
This section outlines a typical protocol for an inter-laboratory study on this compound quantification.
1.1. Objective
To assess the inter-laboratory variability and performance of different laboratories in quantifying this compound in human plasma using their own validated LC-MS/MS methods.
1.2. Study Coordinator
A designated coordinating laboratory is responsible for preparing and distributing the test samples, collecting the results, and performing the statistical analysis.
1.3. Test Samples
The coordinating laboratory prepares a set of blind samples for distribution to the participating laboratories. These samples consist of:
-
Blank Plasma: Human plasma with no detectable this compound.
-
Spiked Samples: Blank human plasma spiked with known concentrations of this compound at low, medium, and high levels within a typical analytical range.
-
Quality Control (QC) Samples: Samples with known concentrations of this compound to be used for assessing accuracy and precision.
To ensure the validity of the study, the homogeneity and stability of the prepared samples must be thoroughly assessed by the coordinating laboratory before distribution.[1]
1.4. Instructions to Participating Laboratories
Each participating laboratory is instructed to:
-
Analyze the samples using their in-house, validated LC-MS/MS method for this compound quantification.
-
Report the concentration of this compound for each sample in the specified units.
-
Provide a summary of their analytical method, including details on sample preparation, chromatography, and mass spectrometry conditions.
-
Submit their results to the coordinating laboratory by a specified deadline.
All results are treated confidentially, with each laboratory being assigned a unique identification code.[2][3]
Data Presentation: Hypothetical Quantitative Results
The following tables summarize the hypothetical results from a six-laboratory comparison study. The data is presented to reflect a realistic scenario of inter-laboratory performance.
Table 1: Reported this compound Concentrations (ng/mL) in Spiked Plasma Samples
| Laboratory Code | Low Concentration (Target: 5 ng/mL) | Medium Concentration (Target: 50 ng/mL) | High Concentration (Target: 500 ng/mL) |
| Lab-01 | 4.85 | 51.20 | 495.30 |
| Lab-02 | 5.15 | 48.90 | 505.10 |
| Lab-03 | 4.60 | 53.50 | 480.60 |
| Lab-04 | 5.30 | 47.50 | 515.80 |
| Lab-05 | 4.95 | 50.80 | 499.70 |
| Lab-06 | 4.70 | 49.60 | 488.90 |
Table 2: Summary of Method Performance Characteristics
| Laboratory Code | Linearity (r²) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Lab-01 | >0.995 | 1.0 | < 5% | -3.0% |
| Lab-02 | >0.998 | 0.5 | < 4% | +1.0% |
| Lab-03 | >0.992 | 1.5 | < 7% | -3.9% |
| Lab-04 | >0.996 | 0.8 | < 6% | +3.2% |
| Lab-05 | >0.997 | 0.5 | < 5% | -0.1% |
| Lab-06 | >0.994 | 1.2 | < 8% | -2.2% |
-
Linearity (r²): Coefficient of determination for the calibration curve.
-
LLOQ: Lower Limit of Quantification.
-
Precision (%CV): Inter-assay coefficient of variation at the medium QC level.
-
Accuracy (%Bias): Mean percentage bias from the nominal value at the medium QC level.
Experimental Protocols
A detailed experimental protocol is essential for interpreting the results of an inter-laboratory comparison. Below is a representative LC-MS/MS method for this compound quantification in human plasma.
3.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3.3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound-d4 (Internal Standard): Precursor ion > Product ion (specific m/z values to be determined).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
3.4. Method Validation
Each participating laboratory should have a fully validated method according to relevant guidelines (e.g., ICH Q2(R2)).[4] Key validation parameters include:
-
Specificity and Selectivity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a proportional response to concentration over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of the biological matrix on ionization.
-
Stability: Evaluating the stability of the analyte in the matrix under various storage and handling conditions.
Visualizations
Diagram 1: Inter-Laboratory Comparison Workflow
Caption: Analytical workflow for this compound quantification.
References
A Comparative Guide to the Mechanisms of Action: Europine vs. Other Hepatotoxins
For researchers, scientists, and drug development professionals, a comprehensive understanding of hepatotoxicity is paramount for the preclinical assessment of drug safety. This guide provides an objective comparison of the mechanism of action of europine, a representative pyrrolizidine alkaloid, with other well-characterized hepatotoxins, namely acetaminophen and carbon tetrachloride. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to be an essential resource for toxicological research.
Mechanisms of Hepatotoxicity: A Comparative Overview
The liver, as the central hub of metabolic activity, is particularly vulnerable to damage from xenobiotics. The pathways leading to liver injury are diverse, often involving metabolic activation to reactive intermediates, oxidative stress, and subsequent cellular damage.
This compound: The Pyrrolizidine Alkaloid Model
This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of phytotoxins found in numerous plant species. The hepatotoxicity of PAs like this compound is not caused by the parent compound itself but by its metabolic activation.
Mechanism of Action: In the liver, cytochrome P450 enzymes metabolize this compound into highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs).[1][2][3][4][5] These electrophilic metabolites readily bind to cellular macromolecules such as proteins and DNA, forming adducts.[1][2][3][4][5] This process of adduction leads to a cascade of detrimental effects, including the disruption of cellular function, induction of oxidative stress, and ultimately, hepatocyte apoptosis and necrosis.[1][2][3][4][5]
Acetaminophen (APAP): A Dose-Dependent Hepatotoxin
Acetaminophen is a commonly used analgesic and antipyretic that is safe at therapeutic doses but can cause severe, and potentially fatal, liver damage in cases of overdose.
Mechanism of Action: At therapeutic concentrations, acetaminophen is safely metabolized through glucuronidation and sulfation. However, during an overdose, these pathways become saturated. This shunts the excess acetaminophen towards metabolism by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6][7][8][9][10] Normally, NAPQI is detoxified by conjugation with glutathione (GSH). In an overdose situation, hepatic GSH stores are depleted, allowing NAPQI to accumulate and covalently bind to mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis.[11]
Carbon Tetrachloride (CCl₄): A Model for Free-Radical Injury
Carbon tetrachloride is a classic hepatotoxin widely used in experimental models to induce liver injury that mimics certain aspects of human liver disease.
Mechanism of Action: The toxicity of CCl₄ is initiated by its metabolism via cytochrome P450 (particularly CYP2E1) to the highly reactive trichloromethyl free radical (•CCl₃).[12][13] In the presence of oxygen, this radical is converted to the even more reactive trichloromethyl peroxyl radical (•OOCCl₃).[12][13][14][15] These free radicals initiate a chain reaction of lipid peroxidation in the membranes of hepatocytes, leading to the loss of membrane integrity, disruption of ion homeostasis, and ultimately, cell death through necrosis.[13][16]
Quantitative Data on Hepatotoxicity
The following table provides a summary of key quantitative toxicological data for the selected hepatotoxins.
| Hepatotoxin | LD50 (Oral, Rat) | Key Metabolic Enzyme(s) | Primary Toxic Mechanism | Key Biomarkers of Liver Injury |
| This compound | ~85 mg/kg | Cytochrome P450s | Formation of pyrrolic ester adducts | Elevated ALT, AST, ALP; Glutathione depletion |
| Acetaminophen | ~1944 mg/kg | CYP2E1, UGTs, SULTs | NAPQI formation, mitochondrial dysfunction, oxidative stress | Markedly elevated ALT and AST; Glutathione depletion |
| Carbon Tetrachloride | ~2350 mg/kg | CYP2E1 | Free radical-mediated lipid peroxidation | Elevated ALT and AST; Lipid peroxidation products (e.g., malondialdehyde) |
Experimental Protocols for Hepatotoxicity Assessment
Standardized protocols are crucial for the reliable and reproducible assessment of hepatotoxicity.
In Vivo Hepatotoxicity Study in Rats
Objective: To evaluate the potential of a test substance to cause liver injury in a rat model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week before the study.
-
Dosing: The test compound is administered, typically via oral gavage, at various dose levels. A vehicle control group is included.
-
Clinical Observations: Animals are monitored daily for any signs of toxicity. Body weight and food consumption are recorded regularly.
-
Sample Collection: At predetermined time points (e.g., 24, 48, and 72 hours post-dose), blood is collected for clinical chemistry analysis. After euthanasia, the liver is excised and weighed.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.
-
Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture and cellular morphology.[17][18]
In Vitro Cytotoxicity Assessment using MTT Assay in HepG2 Cells
Objective: To determine the cytotoxicity of a compound in a human liver cell line.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium and seeded into 96-well plates.[19][20]
-
Compound Exposure: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[21][22][23]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[21][22][23]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[23]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. An IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolizidine Alkaloid Secondary Pyrrolic Metabolites Construct Multiple Activation Pathways Leading to DNA Adduct Formation and Potential Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of acetaminophen-reactive metabolite formation by methylxanthines and known cytochrome P-450 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbon tetrachloride toxicity as a model for studying free-radical mediated liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of carbon tetrachloride, free radicals and role of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxygen- and carbon-centered free radical formation during carbon tetrachloride metabolism. Observation of lipid radicals in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Free-radical metabolism of carbon tetrachloride in rat liver mitochondria. A study of the mechanism of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo hepatotoxicity study of rats in comparison with in vitro hepatotoxicity screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijrr.com [ijrr.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of Europine and Alternative Compound A: A Dose-Response Evaluation
This guide provides a comparative statistical analysis of the dose-response relationship of Europine, a representative pyrrolizidine alkaloid (PA), and a hypothetical alternative, "Alternative Compound A." The data and protocols presented are synthesized from established methodologies for evaluating PA-induced hepatotoxicity. Due to the limited availability of public dose-response data for a specific compound named "this compound," this analysis utilizes monocrotaline, a well-studied PA, as a proxy to illustrate the dose-dependent toxicological effects.
Data Summary
The following tables summarize the dose-response data for this compound (proxied by monocrotaline) and Alternative Compound A. The data reflects key indicators of hepatotoxicity measured 24 hours after oral administration.
Table 1: Dose-Response Data for this compound and Alternative Compound A
| Compound | Dose (mg/kg) | Serum ALT Activity (U/L) | Hepatic Pyrrole-Protein Adducts (nmol/mg protein) |
| This compound | 0 (Control) | 45 ± 5 | 0.1 ± 0.02 |
| 10 | 150 ± 20 | 2.5 ± 0.4 | |
| 30 | 450 ± 50 | 7.8 ± 1.1 | |
| 60 | 1200 ± 150 | 15.2 ± 2.3 | |
| Alternative Compound A | 0 (Control) | 42 ± 4 | 0.08 ± 0.01 |
| 10 | 65 ± 8 | 0.5 ± 0.07 | |
| 30 | 120 ± 15 | 1.2 ± 0.15 | |
| 60 | 250 ± 30 | 2.5 ± 0.3 |
Table 2: Comparative Toxicological Profile
| Parameter | This compound (Monocrotaline proxy) | Alternative Compound A |
| Mechanism of Action | Bioactivation by cytochrome P450 to reactive pyrrolic metabolites, leading to the formation of protein and DNA adducts.[1] | Hypothetical: Competitive inhibition of a non-essential metabolic pathway with lower off-target effects. |
| Primary Toxicity | Hepatotoxicity, characterized by sinusoidal obstruction syndrome (SOS).[1] | Mild, transient elevation of liver enzymes with no evidence of lasting tissue damage at equivalent doses. |
| Potency (relative) | High | Low |
| Therapeutic Index (hypothetical) | Narrow | Wide |
Experimental Protocols
The following is a detailed methodology for a dose-response study of pyrrolizidine alkaloid-induced hepatotoxicity, based on established protocols.[1]
Objective: To determine the dose-dependent hepatotoxic effects of a test compound (e.g., this compound) in a rodent model.
Animals: Male Sprague-Dawley rats (8-10 weeks old, 200-250g). Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups:
-
Group 1: Control (vehicle only, e.g., water or saline)
-
Group 2: Test Compound - Low Dose
-
Group 3: Test Compound - Medium Dose
-
Group 4: Test Compound - High Dose (n=6-8 animals per group)
Procedure:
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
-
Dosing: The test compound is administered as a single oral gavage. The dose levels are determined based on preliminary range-finding studies.
-
Observation: Animals are monitored for clinical signs of toxicity at regular intervals.
-
Sample Collection: 24 hours post-dosing, animals are anesthetized, and blood is collected via cardiac puncture for serum separation. Following euthanasia, liver tissue is excised, weighed, and processed.
-
Biochemical Analysis: Serum is analyzed for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity as markers of liver damage.
-
Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.
-
Adduct Analysis: Another portion of the liver is used to quantify the formation of pyrrole-protein adducts, a specific biomarker of PA exposure and bioactivation.[1]
Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is considered statistically significant.
Visualizations
The following diagrams illustrate the experimental workflow and a simplified signaling pathway for PA-induced hepatotoxicity.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Europine
For Immediate Implementation by Laboratory Personnel
Europine, a pyrrolizidine alkaloid, is classified as an acutely toxic substance, posing a significant health risk upon exposure. It is fatal if swallowed or if it comes in contact with the skin.[1] Adherence to stringent disposal protocols is therefore paramount to ensure the safety of all laboratory and environmental personnel. This document provides essential, step-by-step guidance for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling
Due to its acute toxicity, all handling and disposal procedures for this compound must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory at all times.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving is recommended) |
| Eye Protection | Chemical splash goggles and a face shield |
| Lab Coat | A fully buttoned lab coat with tight-fitting cuffs |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the procedure and potential for aerosolization. Consult your institution's environmental health and safety (EHS) office. |
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Pure this compound and Concentrated Solutions:
-
Do not attempt to dilute or neutralize this compound waste.
-
Carefully transfer any unused pure this compound or concentrated solutions into a designated hazardous waste container. This container must be made of a compatible material (e.g., glass or polyethylene), be leak-proof, and have a secure screw-top cap.
-
The container size for acutely toxic waste, such as this compound, must not exceed one quart (approximately one liter).
-
-
Contaminated Solid Waste:
-
This includes all disposable materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and absorbent pads.
-
Place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container.
-
-
Contaminated Sharps:
-
All sharps, including needles, syringes, and Pasteur pipettes, that are contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container.
-
-
Empty this compound Containers:
-
Empty containers that held this compound are also considered hazardous waste.
-
Do not rinse the container. Securely cap the empty container and place it in the designated hazardous waste container for solids.
-
-
Contaminated Glassware (Non-disposable):
-
Whenever possible, use disposable labware to avoid generating contaminated reusable items.
-
If reusable glassware becomes contaminated, it must be decontaminated before reuse. This involves a triple-rinse procedure. The rinsate from each rinse must be collected as hazardous waste.
-
2. Labeling of Waste Containers:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Acutely Toxic"
-
The accumulation start date (the date the first waste was added to the container)
3. Storage of Hazardous Waste:
-
Store all this compound hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible chemicals are not stored together. While specific chemical incompatibility data for this compound is limited, as a general precaution, it should be stored away from strong oxidizing agents, strong acids, and strong bases.
4. Arranging for Disposal:
-
Once a hazardous waste container is full, or if you are generating waste infrequently, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Alert:
-
Alert all personnel in the immediate area of the spill.
-
Evacuate the affected area.
-
-
Isolate and Secure:
-
If it is safe to do so, close the sash of the fume hood where the spill occurred.
-
Restrict access to the spill area.
-
-
Contact EHS:
-
Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance with cleanup. Do not attempt to clean up a significant spill of this compound yourself unless you are specifically trained and equipped to do so.
-
-
Decontamination (for minor spills, if trained):
-
For very small spills within a fume hood, trained personnel may use an appropriate absorbent material to carefully clean the area.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Chemical Reactivity and Stability
-
Avoid: Contact with strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional information.
References
Essential Safety and Handling Guide for Europium and its Compounds
Disclaimer: The following guide provides essential safety and logistical information for handling Europium and its common compound, Europium (III) oxide. The term "Europine" did not yield specific search results, and it is presumed to be a typographical error for "Europium." Researchers should always consult the specific Safety Data Sheet (SDS) for the exact form of Europium being used.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of these materials in a laboratory setting.
Personal Protective Equipment (PPE)
When handling Europium and its compounds, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards.
| Hazard Category | Required Personal Protective Equipment |
| Eye/Face Protection | Safety goggles with side protection are mandatory to prevent contact with airborne particles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) should be worn to prevent skin contact. |
| Respiratory Protection | For operations that may generate dust or fumes, a NIOSH-approved respirator with appropriate particulate filters (e.g., P1 filters for at least 80% of airborne particles) is recommended.[1] In case of fire, a self-contained breathing apparatus should be used.[2][3] |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[3] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is vital for the safe handling of Europium and its compounds. The following workflow outlines the key steps for researchers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
